Benzoylaconine
Description
Properties
IUPAC Name |
[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzoylaconine's Interaction with Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylaconine is a monoester diterpenoid alkaloid derived from the hydrolysis of aconitine, the highly toxic principal alkaloid of the Aconitum genus. The processing of raw Aconitum roots, a common practice in traditional medicine, aims to reduce toxicity by converting diester diterpenoid alkaloids like aconitine into less toxic monoester derivatives such as this compound. This guide provides an in-depth technical overview of the current understanding of this compound's mechanism of action on voltage-gated sodium channels, drawing comparisons with its more potent parent compound, aconitine.
While specific quantitative data for this compound's direct interaction with sodium channels is limited in publicly available literature, this document synthesizes the existing knowledge on related Aconitum alkaloids to provide a comprehensive resource for researchers.
Core Mechanism of Action: Targeting Neurotoxin Receptor Site 2
Aconitine and its derivatives, including this compound, exert their physiological and toxic effects primarily through their interaction with voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
The primary binding site for aconitine alkaloids is neurotoxin receptor site 2 , located within the inner pore of the sodium channel α-subunit. Binding to this site disrupts the normal gating mechanism of the channel, leading to a state of persistent activation. This is in contrast to other toxins and local anesthetics that may block the channel pore.
Signaling Pathway of Aconitine Alkaloids on Sodium Channels
The binding of an aconitine alkaloid to neurotoxin receptor site 2 triggers a conformational change in the sodium channel, leading to the following key effects:
-
Persistent Activation: The channel remains in an open or partially open state for a prolonged period, leading to a continuous influx of sodium ions.
-
Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative membrane potentials, meaning the channel opens more readily.
-
Inhibition of Inactivation: The fast inactivation process, which normally closes the channel shortly after opening, is impaired.
This persistent sodium influx leads to membrane depolarization, causing hyperexcitability in neurons and muscle cells, which underlies the toxic effects of these compounds.
The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Biosynthesis of Benzoylaconine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylaconine, a C19-diterpenoid alkaloid, is a significant natural product predominantly found in the plant genus Aconitum. As a monoester derivative of the highly toxic aconitine, it plays a crucial role in the traditional processing of Aconitum roots for medicinal use, where its formation signifies a reduction in toxicity while retaining certain pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, presenting quantitative data on its occurrence. Furthermore, it delineates the complex biosynthetic pathway leading to its formation, from the universal terpenoid precursors to the final benzoylation step. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are provided to facilitate further research and development in this area.
Natural Sources of this compound
This compound is a characteristic secondary metabolite of plants belonging to the genus Aconitum, a member of the Ranunculaceae family.[1][2] These herbaceous plants, commonly known as aconite, monkshood, or wolfsbane, are distributed across the mountainous regions of the Northern Hemisphere.[1] The primary repositories of this compound and other diterpenoid alkaloids are the roots and tubers of these plants.[2]
The concentration of this compound can vary significantly depending on the Aconitum species, the specific plant part, geographical location, and post-harvest processing methods.[3][4] It is often found alongside its more toxic precursor, aconitine, and its hydrolysis product, aconine.[4][5] The process of decocting or steaming Aconitum roots, a common practice in traditional Chinese medicine, intentionally hydrolyzes the highly toxic diester-diterpenoid alkaloids like aconitine into less toxic monoester alkaloids such as this compound.[4][6]
Quantitative Data on this compound Content
The following table summarizes the reported concentrations of this compound in various Aconitum species and plant parts. This data is crucial for the selection of source material for research and potential drug development.
| Aconitum Species | Plant Part | Concentration of this compound | Reference |
| Aconitum kusnezoffii | Raw Radix | 5.85 mg/mL (in 70% methanol extract) | [7] |
| Aconitum kusnezoffii | Processed Radix | Lower than in raw radix | [7] |
| Aconitum carmichaeli | Subsoil Roots (Fuzi) | Major active metabolite | [5][8] |
| Aconitum soongoricum | Roots | Not explicitly quantified, but isolated | [9] |
| Aconitum napellus | Whole Plant | Present, norditerpene alkaloids 0.3-2% of total weight | [1] |
| Unspecified Aconitum | Tubers (unprocessed) | 0.16 ± 0.008 mg/g | [4] |
Note: The quantitative data presented are derived from different analytical methodologies and extraction procedures, which may affect direct comparability. Researchers should refer to the original publications for detailed experimental conditions.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving two major pathways: the formation of the C19-diterpenoid backbone and the synthesis of the benzoyl moiety.
Formation of the C19-Diterpenoid Alkaloid Core
The core structure of this compound is a hexacyclic C19-diterpenoid skeleton, which originates from the universal precursor of terpenoids, geranylgeranyl pyrophosphate (GGPP).[10] The formation of this intricate scaffold involves a series of cyclizations and rearrangements catalyzed by a suite of enzymes.
The key steps are:
-
Cyclization of GGPP: GGPP is first cyclized to form ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase (CDPS).
-
Formation of the Diterpene Skeleton: ent-CPP is then converted to various tetracyclic diterpene hydrocarbons, such as ent-kaurene or ent-atisene, by kaurene synthase-like (KSL) enzymes.[10] The atisane skeleton is a key intermediate in the biosynthesis of aconitine-type alkaloids.[11]
-
Skeletal Rearrangement and Oxidation: The initial diterpene skeleton undergoes a series of oxidative modifications and skeletal rearrangements, including a semipinacol rearrangement of a denudatine-type intermediate, to form the aconitine-type skeleton.[11]
-
Nitrogen Incorporation: A nitrogen atom, typically derived from ethanolamine, is incorporated into the molecule to form the characteristic N-ethyl group and the heterocyclic ring system.[10]
-
Further Oxidations and Substitutions: A series of hydroxylations and methoxylations at various positions on the core skeleton lead to the formation of aconine, the direct precursor of this compound.
Biosynthesis of the Benzoyl Moiety
The benzoyl group at the C-14 position of this compound is derived from the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[12][13]
The key steps are:
-
Deamination of Phenylalanine: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid.[8][14]
-
Activation to Cinnamoyl-CoA: trans-Cinnamic acid is then activated to cinnamoyl-CoA.
-
β-Oxidation to Benzoyl-CoA: Cinnamoyl-CoA undergoes a β-oxidation-like pathway to yield benzoyl-CoA.[12][13]
-
Esterification: Finally, an acyltransferase enzyme catalyzes the transfer of the benzoyl group from benzoyl-CoA to the C-14 hydroxyl group of aconine, forming this compound.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the extraction, isolation, and quantification of this compound from Aconitum plant material.
Extraction of this compound
This protocol describes a common method for the extraction of diterpenoid alkaloids from dried plant material.
Materials and Reagents:
-
Dried and powdered Aconitum root material
-
Methanol (MeOH)
-
Ammonia solution (25%)
-
Diethyl ether
-
Sulfuric acid (2%)
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Ultrasonicator
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered, dried Aconitum root material.
-
Alkalinization: Moisten the powdered material with 15 mL of 25% ammonia solution to convert alkaloid salts into their free base form.
-
Extraction:
-
Method A: Maceration: Suspend the alkalinized powder in 300 mL of diethyl ether and macerate for 72 hours at room temperature with occasional shaking.
-
Method B: Ultrasonication: Add the alkalinized powder to a suitable volume of 70% methanol (e.g., 100 mL) and sonicate for 30-60 minutes.[7]
-
-
Filtration: Filter the extract through filter paper to remove solid plant material.
-
Acid-Base Partitioning: a. Concentrate the filtrate under reduced pressure using a rotary evaporator. b. Dissolve the residue in 2% sulfuric acid. c. Extract the acidic solution with diethyl ether or petroleum ether to remove lipophilic impurities. Discard the organic phase. d. Basify the aqueous phase to pH 9-10 with 25% ammonia solution. e. Extract the basified aqueous solution three times with an equal volume of chloroform.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Isolation and Purification
The crude extract containing a mixture of alkaloids can be further purified to isolate this compound using chromatographic techniques.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel for column chromatography
-
Solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-hexane)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
Procedure:
-
Column Chromatography: a. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol). d. Collect fractions and monitor the separation by TLC, spotting fractions against a this compound standard if available. e. Combine fractions containing the compound of interest based on the TLC profile.
-
Preparative HPLC (for high purity): a. Further purify the enriched fractions using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water with a modifier like formic acid or ammonium acetate). b. Collect the peak corresponding to this compound. c. Evaporate the solvent to obtain pure this compound.
Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex matrices.
Instrumentation and Conditions:
-
UPLC System: Equipped with a binary solvent manager, sample manager, and column oven.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be optimized. For this compound (C32H45NO10, MW ~603.7 g/mol ), the protonated molecule [M+H]+ at m/z 604.3 would be a likely precursor ion.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
-
Procedure:
-
Standard and Sample Preparation: a. Prepare a stock solution of a certified this compound reference standard. b. Create a series of calibration standards by spiking a blank matrix (e.g., plasma or a solvent mixture) with the stock solution to cover the expected concentration range. c. Prepare quality control (QC) samples at low, medium, and high concentrations. d. Extract the unknown samples, calibration standards, and QC samples using the protocol described in section 3.1 or a suitable protein precipitation method for biological samples. e. Reconstitute the dried extracts in the initial mobile phase.
-
Analysis: Inject the prepared samples into the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound stands as a pivotal compound in the study of Aconitum alkaloids, bridging the gap between the extreme toxicity of its precursors and the potential therapeutic applications of related, less toxic derivatives. A thorough understanding of its natural distribution and biosynthetic origins is fundamental for quality control of herbal medicines, toxicological studies, and the exploration of its pharmacological properties. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately extract, isolate, and quantify this compound, thereby enabling further advancements in the field of natural product chemistry and drug discovery. The continued elucidation of the enzymatic machinery responsible for its biosynthesis may pave the way for synthetic biology approaches to produce this and other complex diterpenoid alkaloids.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. CAS 466-24-0: this compound | CymitQuimica [cymitquimica.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Characterization of Benzoyl Coenzyme A Biosynthesis Genes in the Enterocin-Producing Bacterium “Streptomyces maritimus” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainkart.com [brainkart.com]
The Pharmacological and Toxicological Profile of Benzoylaconine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylaconine (BAC) is a monoester diterpenoid alkaloid derived from the roots of Aconitum species, commonly known as Fuzi or monkshood. It is a principal hydrolyzed metabolite of aconitine, a highly toxic diester diterpenoid alkaloid. The processing of raw Aconitum roots, a common practice in traditional medicine, aims to reduce toxicity by converting aconitine and other diester alkaloids into their less toxic monoester and non-esterified counterparts. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including cardioprotective, anti-inflammatory, and analgesic effects. However, its residual toxicity necessitates a thorough understanding of its pharmacological and toxicological profile for any potential therapeutic development.
This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its pharmacological actions, underlying molecular mechanisms, pharmacokinetic properties, and toxicological data. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Pharmacological Profile
This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and cardiovascular activities. These effects are mediated through its interaction with various molecular targets and signaling pathways.
Anti-inflammatory and Analgesic Effects
This compound has demonstrated significant anti-inflammatory and analgesic properties in various in vitro and in vivo models. Its primary mechanism involves the modulation of key inflammatory signaling pathways.
Mechanism of Action:
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines such as RAW264.7.[1][2][3][4] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] Specifically, this compound can inhibit the phosphorylation of key proteins in the MAPK cascade, including p38, JNK, and ERK.
The analgesic effects of this compound are linked to its anti-inflammatory actions and its interaction with the nervous system. While less potent than its parent compound aconitine, it still contributes to the overall analgesic effect of processed Aconitum preparations.
Quantitative Data on Anti-inflammatory Activity:
While specific IC50 values for this compound's inhibition of all inflammatory mediators are not consistently reported in the literature, studies on related Aconitum alkaloids provide a quantitative range for their anti-inflammatory potency. For instance, certain C19-diterpenoid alkaloids from Aconitum taronense have been shown to inhibit IL-6 production in LPS-activated RAW 264.7 cells with IC50 values ranging from 18.87 to 29.60 µg/mL.[5]
| Parameter | Cell Line | Mediator | IC50 / Activity | Reference |
| Anti-inflammatory Activity | RAW264.7 | IL-6 | IC50: 18.87 - 29.60 µg/mL (for related Aconitum alkaloids) | [5] |
| RAW264.7 | TNF-α, NO | Dose-dependent inhibition observed | [1][2][3] |
Cardiovascular Effects
The cardiovascular effects of this compound are complex and appear to be dose-dependent. While high doses can be cardiotoxic, certain studies suggest potential cardioprotective effects at lower concentrations.
Mechanism of Action:
The primary mechanism underlying both the therapeutic and toxic cardiovascular effects of this compound is its interaction with voltage-gated sodium channels (VGSCs). As a monoester diterpenoid alkaloid, its affinity for these channels is lower than that of diester alkaloids like aconitine. This interaction can modulate cardiac electrophysiology. Some studies suggest that this compound may have a role in regulating cardiac ion channels, which could contribute to an anti-arrhythmic effect under certain conditions.
Quantitative Data on Sodium Channel Activity:
| Parameter | Target | Activity | Reference |
| Sodium Channel Modulation | Nav1.2 | 22-30% inhibition at 10 µM (by a derivative) | [6][7] |
| Sodium Channel Site 2 | EC50 ≈ 3 µM (for high-affinity Aconitum alkaloids) | [8] |
Toxicological Profile
The toxicity of this compound is significantly lower than that of its precursor, aconitine, a fact that underscores the importance of traditional processing methods for Aconitum roots.[9] However, it is not devoid of toxic potential, and its safety profile must be carefully considered.
Acute Toxicity
Acute toxicity studies are crucial for determining the lethal dose of a compound. While specific LD50 values for this compound are not consistently reported across different administration routes and animal models, we can estimate its toxicity based on data from its parent compound, aconitine. It is widely cited that the toxicity of this compound is approximately 100 times lower than that of aconitine.[9]
| Species | Route of Administration | Aconitine LD50 (mg/kg) | Estimated this compound LD50 (mg/kg) | Reference (Aconitine) |
| Mouse | Oral | 1.8 | ~180 | [1][10][11] |
| Intravenous | 0.100 | ~10 | [12] | |
| Intraperitoneal | 0.270 | ~27 | [12] | |
| Rat | Intravenous | 0.064 | ~6.4 | [12] |
| Intraperitoneal | 0.250 | ~25 | [12] |
Note: The estimated LD50 values for this compound are calculated based on the 100-fold lower toxicity compared to aconitine and should be interpreted with caution. These values are for reference and should be confirmed by direct experimental studies.
Cardiotoxicity
The primary toxic effect of this compound is cardiotoxicity, which is a direct consequence of its action on voltage-gated sodium channels in cardiomyocytes.[13] At high concentrations, this compound can lead to arrhythmias and cardiac dysfunction. The mechanism involves the prolongation of sodium influx, leading to an increase in intracellular calcium concentration and subsequent cardiac stress.
Neurotoxicity
Similar to its effects on the heart, this compound can also exert neurotoxic effects by modulating neuronal voltage-gated sodium channels.[14] This can lead to symptoms such as paresthesia and, at higher doses, more severe neurological complications.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for evaluating its therapeutic potential and safety.
-
Absorption: this compound has low oral bioavailability, indicating limited absorption from the gastrointestinal tract.[9]
-
Distribution: Following absorption, it is distributed to various tissues.
-
Metabolism: this compound is a metabolite of aconitine, formed by the hydrolysis of the acetyl group at the C-8 position. It can be further metabolized in the liver, primarily by cytochrome P450 enzymes.[15]
-
Excretion: The excretion of this compound and its metabolites occurs through renal and biliary pathways.
Pharmacokinetic studies in rats have shown that this compound has a relatively slow clearance.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological and toxicological profile.
Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on the production of inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4][16][17][18][19]
-
Cell Viability Assay: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations for subsequent experiments.
-
LPS Stimulation and Treatment: Seed RAW264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate at room temperature. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.[20]
-
Measurement of TNF-α and IL-6: Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[4][16]
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control. Determine the IC50 values by plotting the percentage inhibition against the log of the concentration of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing a specific sodium channel subtype (e.g., Nav1.7)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2)
-
This compound
Procedure:
-
Cell Preparation: Plate the HEK293 cells expressing the target sodium channel onto glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[4][21][22][23]
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the micropipette filled with internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[21]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch, achieving the whole-cell recording configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -100 mV). Apply a series of depolarizing voltage pulses to elicit sodium currents.
-
Drug Application: After recording baseline currents, perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Acquisition and Analysis: Record the sodium currents in the presence of this compound. Measure the peak current amplitude and calculate the percentage inhibition at each concentration. Fit the concentration-response data to a Hill equation to determine the IC50 value.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aconitine - Wikipedia [en.wikipedia.org]
- 13. This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage Inflammatory Assay [bio-protocol.org]
- 18. Evaluation of antioxidant and antiinflammatory activity o... [degruyterbrill.com]
- 19. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 22. researchgate.net [researchgate.net]
- 23. docs.axolbio.com [docs.axolbio.com]
The Discovery and Isolation of Benzoylaconine: A Technical Guide
This technical guide provides a comprehensive overview of the history, discovery, and isolation of benzoylaconine, a significant monoester diterpenoid alkaloid derived from plants of the Aconitum genus. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of extraction and purification protocols, presents key quantitative data, and illustrates the underlying biochemical pathways associated with this compound.
Introduction
This compound (C₃₂H₄₅NO₁₀) is a key bioactive alkaloid found in various Aconitum species, plants that have been used for centuries in traditional medicine and are also known for their potent toxicity.[1][2] It is structurally defined as a C19-diterpenoid alkaloid.[2] Critically, this compound is the primary, less toxic hydrolysis product of aconitine, a highly toxic diester diterpenoid alkaloid also present in the plant.[1][3] The process of boiling or heating Aconitum roots, a common practice in traditional medicine, intentionally facilitates this hydrolysis, converting the dangerously toxic aconitine into the significantly safer this compound.[4] This conversion reduces the toxicity by approximately 100-fold, making the study of this compound's isolation and pharmacology a crucial aspect of safely harnessing the therapeutic potential of Aconitum.[1]
Historical Perspective: The Unraveling of Aconite Alkaloids
The journey to identifying this compound is intertwined with the early investigation of Aconitum's potent parent alkaloid, aconitine. While aconitine was first isolated in 1833, the chemistry of the Aconitum genus proved to be complex and often confounding for 19th-century chemists.[5]
A pivotal moment in the discovery of this compound came from the work of British chemists Wyndham R. Dunstan and Francis H. Carr in the 1890s. In a communication from 1893, they demonstrated that the roots of Aconitum napellus contained not only the highly toxic aconitine but also an "almost non-poisonous isomeride," which they named isaconitine .[6] They established that this isomeride, upon hydrolysis, yielded the same products as aconitine: aconine and benzoic acid.[6] Furthermore, they successfully converted aconitine hydrobromide into isaconitine hydrobromide by heating it in an aqueous solution, proving their intimate chemical relationship.[6] This "isaconitine" is now recognized as this compound, marking its definitive identification as a distinct chemical entity resulting from the isomerization and hydrolysis of aconitine.[7] This work highlighted the critical role of extraction and processing methods in altering the chemical composition and toxicity of the final alkaloid preparation.
Isolation and Purification: From Classical Methods to Modern Chromatography
The methodologies for isolating this compound have evolved significantly, driven by advances in chemical separation technologies.
Historical Protocol: Acid-Base Extraction and Crystallization
Early methods relied on classical acid-base extraction principles to separate the alkaloids from the crude plant material. The primary challenge was to extract the target compounds while minimizing the uncontrolled hydrolysis of aconitine.
Methodology:
-
Percolation: Dried and ground Aconitum roots were percolated with alcohol acidified with a mild organic acid, such as tartaric acid. The use of tartaric acid was found to be superior to mineral acids, which caused more significant alteration of the native alkaloids.
-
Solvent Evaporation: The alcoholic percolate was concentrated by evaporation at low temperatures to yield a crude extract.
-
Acid-Base Extraction: The extract was dissolved in dilute acid and washed with an immiscible organic solvent (e.g., ether) to remove non-alkaloidal impurities.
-
Precipitation: The aqueous acid layer was then made alkaline with a base (e.g., sodium carbonate or ammonia) to precipitate the crude alkaloids.
-
Purification: The precipitated this compound (along with other alkaloids) was then purified. A common method was fractional crystallization of its salts, such as the hydrobromide, which allowed for the separation of different alkaloids based on their varying solubilities.[6]
Modern Protocols: Chromatographic Techniques
Modern isolation is dominated by high-resolution chromatographic techniques that offer superior separation, yield, and purity.
3.2.1 Extraction
-
Sample Preparation: Air-dried and powdered roots of Aconitum carmichaeli (e.g., 10 g) are used as the starting material.[8]
-
Solvent Extraction: The powder is extracted with a solvent such as 70% methanol.[8] To enhance efficiency, the extraction is often performed using an ultrasonicator (e.g., 250 W, 40 kHz) for approximately 30 minutes.[8]
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.
3.2.2 Purification via Column Chromatography Column chromatography is a fundamental step for the preparative separation of alkaloids from the crude extract.[9][10]
-
Stationary Phase: Silica gel is the most common stationary phase.[9] The crude extract is often pre-adsorbed onto a small amount of silica gel to create a dry powder for loading.[10]
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).[11]
-
Loading and Elution: The dried sample is loaded onto the top of the packed column. The separation is achieved by eluting the column with a solvent gradient of increasing polarity. A common gradient system is a mixture of hexane and acetone, starting with 100% hexane and gradually increasing the proportion of acetone.[9]
-
Fraction Collection: The eluate is collected in sequential fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.[10]
3.2.3 High-Purity Isolation via Preparative HPLC For obtaining high-purity this compound suitable for pharmacological studies or as a reference standard, preparative High-Performance Liquid Chromatography (prep-HPLC) is employed, often on fractions pre-purified by column chromatography.[12]
-
System: A preparative HPLC system equipped with a high-capacity column (e.g., C18 ODS) is used.
-
Mobile Phase: A typical mobile phase for C18 columns is a mixture of methanol and water, often with a modifier like acetic acid.[12] The separation can be run in isocratic (constant solvent composition) or gradient mode.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Final Processing: The solvent is evaporated from the collected fraction to yield the purified compound, which can achieve purity levels exceeding 98%.[12]
Structural Elucidation
The structural identity of this compound was first inferred from its hydrolysis products. The demonstration by Dunstan and Carr that it yielded the same products as aconitine (aconine and benzoic acid) strongly suggested it shared the same core aconitane skeleton.[6] This was a classic chemical degradation approach to structure determination.
The definitive structure was later confirmed through modern spectroscopic techniques. Analysis by High-Resolution Mass Spectrometry (HRMS) confirms its molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atom-by-atom connectivity and stereochemistry. Specific signals in the ¹H-NMR and ¹³C-NMR spectra are characteristic of the aconitane skeleton and the benzoyl and hydroxyl functional groups, allowing for unambiguous identification when compared to reference data.[7]
Quantitative Data
The concentration of this compound in Aconitum plants and extracts, along with its toxicological profile, has been quantified in numerous studies.
| Parameter | Method | Value | Source Plant/Context | Reference |
| Concentration | HPLC | 0.022 ± 0.0002 mg/g | Raw (undecocted) Aconitum carmichaeli lateral root | |
| HPLC | Increases with decoction time | Processed Aconitum carmichaeli lateral root | ||
| Analytical Limit | UPLC-MS | LLOQ = 1.99 ng/mL | Quantitative analysis in herbal preparations | |
| Toxicity | IV Injection (Mice) | LD₅₀ = 23 mg/kg | Comparative toxicology | |
| IV Injection (Mice) | LD₅₀ of Aconitine = 0.12 mg/kg | Comparative toxicology | ||
| IV Injection (Mice) | LD₅₀ of Aconine = 120 mg/kg | Comparative toxicology | ||
| Purity | Prep-HPLC | >98% | General capability of the technique for natural products | [12] |
Experimental Workflows and Biological Pathways
The isolation of this compound and its subsequent biological effects can be visualized through logical workflows and signaling pathway diagrams.
Generalized Isolation Workflow
The following diagram illustrates the modern, multi-step process for isolating pure this compound from plant material.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key cellular pathways, particularly those involved in xenobiotic transport and cellular metabolism. It can induce the expression of efflux transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP), which has implications for drug-drug interactions.[1][9]
The induction of P-gp is mediated through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[9] The upregulation of MRP2 and BCRP is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. CONVERSION OF ACONITINE INTO ISACONITINE. - ProQuest [proquest.com]
- 4. This compound | C32H45NO10 | CID 60155417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
Physical and chemical properties of benzoylaconine powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylaconine, a diterpenoid alkaloid derived from Aconitum species, is a compound of significant interest in pharmacological research. As a major metabolite of aconitine, it exhibits a range of biological activities with considerably lower toxicity than its parent compound. This technical guide provides an in-depth overview of the physical and chemical properties of this compound powder. It includes tabulated quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and analytical workflows to support researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (BAC) is a monoester diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane.[1] It is a hydrolysis product of the highly toxic aconitine.[2] The reduced toxicity of this compound compared to aconitine makes it a subject of extensive research for its potential therapeutic applications, including anti-inflammatory and analgesic effects.[1][2] Understanding the fundamental physical and chemical properties of this compound powder is crucial for its accurate identification, handling, and formulation in research and development settings.
Physical Properties
This compound is typically encountered as a white to light yellow crystalline solid.[3] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 130 °C | [3] |
| Boiling Point | 652.37 °C (rough estimate) | [3] |
| Density | 1.40 g/cm³ (estimate) | [3] |
| Refractive Index | 1.6310 (estimate) | [3] |
Chemical Properties
The chemical identity of this compound is defined by its molecular structure and various identifiers.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₅NO₁₀ | [3][4][5][6] |
| Molecular Weight | 603.7 g/mol | [2][4][7] |
| CAS Number | 466-24-0 | [3][4][5][6] |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | [7] |
| InChI Key | DHJXZSFKLJCHLH-BMTFSNIDSA-N | [7] |
| SMILES | CCN1C[C@@]2(--INVALID-LINK--[C@@]5([C@@H]6[C@H]4C--INVALID-LINK--C7=CC=CC=C7)(--INVALID-LINK--OC)O)O)OC)OC">C@@HO)COC | [8] |
| pKa (Predicted) | 11.94 ± 0.70 | [3] |
Solubility
This compound is soluble in several organic solvents and has limited solubility in water.[2][3]
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 25 mg/mL | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [3][4] |
| Ethanol | 25 mg/mL | [3][4] |
| Methanol | Soluble | [2][3][5] |
| Chloroform | Soluble | [2][3][5] |
| Isopropanol | Soluble | [2] |
| Acetone | Slightly Soluble | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [3][4] |
| Water | Slightly Soluble | [2][3] |
Stability and Storage
For long-term storage, this compound powder should be kept at -20°C.[4][5] It is stable for at least four years under these conditions.[4] For short-term storage, 0-4°C is recommended.[9] The compound is shipped at room temperature.[4]
Experimental Protocols
The characterization of this compound powder involves a series of standard analytical techniques.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).[6]
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[10]
-
The capillary tube is placed in the heating block of the apparatus.[10]
-
For an unknown sample, a rapid heating rate is used to determine an approximate melting range.[6]
-
For a more accurate measurement, a fresh sample is heated to a temperature about 20°C below the approximate melting point.[11] The temperature is then increased slowly, at a rate of 1-2°C per minute.[6]
-
The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10] A narrow melting range (0.5-1°C) is indicative of a pure compound.[6]
-
Solubility Determination
-
Procedure:
-
A small, accurately weighed amount of this compound powder (e.g., 25 mg) is placed in a test tube.[12]
-
The solvent is added in small increments (e.g., 0.75 mL portions).[12]
-
The tube is vigorously shaken after each addition.[12]
-
The process is continued until the solid is completely dissolved or the desired concentration is reached.
-
If the compound does not dissolve at room temperature, gentle heating or sonication may be applied.[13]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation, identification, and quantification of this compound.
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).[4]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[4]
-
Procedure:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. Serial dilutions are made to create calibration standards.[4]
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.[4]
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.[4]
-
Quantification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration is calculated based on the calibration curve.[4]
-
Spectroscopic Analysis
-
Instrument: UV-Vis Spectrophotometer.
-
Procedure:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol).
-
The spectrophotometer is calibrated with a blank solvent.
-
The absorbance of the this compound solution is measured across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is approximately 229 nm.[4]
-
NMR spectroscopy is essential for the structural elucidation of this compound.
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of atoms and confirm the structure.
-
MS is used to determine the molecular weight and fragmentation pattern of this compound.
-
Instrument: Mass Spectrometer, often coupled with a chromatography system (e.g., LC-MS).
-
Procedure:
-
A solution of this compound is introduced into the ion source.
-
The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of this compound powder from a plant source.
Caption: General workflow for this compound characterization.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
This compound exerts anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) pathway, which subsequently suppresses the activation of NF-κB and MAPK signaling cascades.[14]
Caption: this compound's inhibition of the TLR4/NF-κB/MAPK pathway.
This compound has been found to induce mitochondrial biogenesis by activating the AMPK signaling cascade, which plays a central role in cellular energy homeostasis.[15]
Caption: this compound's activation of the AMPK signaling pathway.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. westlab.com [westlab.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces mitochondrial biogenesis in mice via activating AMPK signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Role of Benzoylaconine in Traditional Chinese Medicine: A Technical Guide
Abstract: Benzoylaconine (BAC), a monoester-diterpenoid alkaloid, is a principal active and detoxified metabolite derived from the processed roots of Aconitum carmichaelii Debx. (Fuzi). For centuries, Fuzi has been a cornerstone of Traditional Chinese Medicine (TCM) for treating conditions such as severe heart failure, inflammation, and pain. However, the inherent toxicity of its raw form, primarily due to diester-diterpenoid alkaloids like aconitine, necessitates a traditional processing method known as Pao Zhi. This guide provides a comprehensive technical overview of this compound, focusing on its pharmacological actions, molecular mechanisms, and toxicological profile, tailored for researchers and drug development professionals. We delve into the critical role of Pao Zhi in its formation, summarize quantitative data on its bioactivity, and present detailed experimental frameworks and signaling pathways to elucidate its therapeutic potential.
Introduction: From Potent Toxin to Therapeutic Agent
This compound (BAC) is a white crystalline compound derived from the hydrolysis of aconitine, the main toxic component of the raw Aconitum root.[1] In TCM, the raw root is never used directly due to its extreme cardiotoxicity and neurotoxicity.[2] Instead, it undergoes a meticulous detoxification process called Pao Zhi, which involves prolonged boiling or steaming.[3][4] This traditional pharmaceutical practice transforms the highly toxic diester-diterpenoid alkaloids (DDAs) into significantly less toxic monoester-diterpenoid alkaloids (MDAs) like BAC, and eventually into non-ester alkaloids like aconine.[3][4] The toxicity of BAC is approximately 100 times lower than that of aconitine.[1][5]
This conversion is central to the therapeutic application of Fuzi-containing formulations such as Shenfu-Tang and Sini-Tang, which are used for their cardiotonic, anti-inflammatory, and analgesic properties.[1] BAC is now recognized as a major active metabolite responsible for many of the therapeutic effects attributed to processed Fuzi.[1][2]
The Chemistry of Detoxification: The Pao Zhi Process
The traditional processing of Aconitum roots is a critical pharmaceutical step that fundamentally alters its chemical profile to enhance safety while retaining therapeutic efficacy. The primary transformation is the hydrolysis of the acetyl group at the C-8 position of aconitine, yielding this compound. Further hydrolysis can remove the benzoyl group at C-14, resulting in the even less toxic aconine.
Pharmacological Effects and Quantitative Data
Modern pharmacological studies have validated many of the traditional uses of processed Fuzi, attributing significant activity to this compound. Its primary effects include anti-inflammatory, cardioprotective, and analgesic actions.
Anti-inflammatory and Anti-arthritic Effects
BAC demonstrates potent anti-inflammatory activity, particularly in the context of arthritis.[5] It has been shown to inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[1][2]
Table 1: Quantitative Anti-inflammatory and Cytoprotective Data for this compound
| Parameter | Cell/Model System | Treatment/Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Cytokine Reduction | Nanoparticle-encapsulated BAC (NP/BAC) on activated macrophages | Not specified | 70% reduction in TNF-α, 66% reduction in IL-1β | [2][6] |
| Cell Viability | OGD/R-treated H9C2 cardiomyocytes | 50 µM, 75 µM | Significantly increased cell viability and reduced LDH secretion | [7][8] |
| Efflux Transporter Upregulation | LS174T cells | Concentration-dependent | Increased protein levels of P-glycoprotein, MRP2, and BCRP | [9] |
| Efflux Transporter Upregulation | Caco-2 cells | 50 µM | Increased protein levels of P-glycoprotein |[9] |
Cardioprotective Effects
BAC is a key active metabolite in Sini-Tang, a TCM formula used for myocardial infarction and heart failure.[1] It confers cardioprotective effects by improving mitochondrial function in cardiomyocytes under stress.[7] However, its effect on cardiac function is dose-dependent; one study noted that while low doses of other aconitum alkaloids improved cardiac function, 2 mg/kg of BAC impaired it in Sprague Dawley rats.[1]
Toxicological Profile
The detoxification through Pao Zhi is critical. Diester-diterpenoid alkaloids (DDAs) are 100–700 times more toxic than monoester-diterpenoid alkaloids (MDAs) like BAC.[1]
Table 2: Toxicological Data for this compound
| Species | Route of Administration | LD50 | Reference |
|---|---|---|---|
| Mouse | Intraperitoneal | 70 mg/kg | [10] |
| Mouse | Intraperitoneal (as antidote) | ED50 = 15 mg/kg (for lethal dose of aconitine) |[9][11] |
Molecular Mechanisms of Action
This compound exerts its pharmacological effects by modulating key cellular signaling pathways, primarily related to inflammation and cell survival.
Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of BAC are predominantly mediated by the inhibition of the Toll-like receptor 4 (TLR4) pathway and its downstream effectors, NF-κB and MAPK.[12] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation of TAK1, a critical kinase that subsequently activates both the IKK complex (leading to NF-κB activation) and the MAPK cascades (JNK, p38, ERK).[12][13] BAC has been shown to inhibit the expression of TLR4 and the phosphorylation of TAK1, thereby blocking both pathways.[12] This prevents the nuclear translocation of the NF-κB p65 subunit and suppresses the phosphorylation of JNK, p38, and ERK, ultimately reducing the transcription and release of pro-inflammatory cytokines.[12][14]
Activation of AMPK/PGC-1α Axis
In the context of cardioprotection, BAC has been found to activate the AMPK/PGC-1α signaling axis in H9C2 cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion (OGD/R).[7][15] Activation of this pathway is crucial for maintaining mitochondrial biogenesis and function, thereby protecting the cells from injury and apoptosis.[7]
Interaction with Ion Channels
While the primary toxic mechanism of aconitine involves persistently activating voltage-gated sodium channels, the action of BAC on these channels is less pronounced and complex.[2][16] Its reduced toxicity suggests a significantly lower affinity or a different mode of interaction with these channels compared to its diester precursor.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of BAC is essential for its development as a therapeutic agent.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration | Tmax | Half-life (t1/2) | Oral Bioavailability | Key Notes | Reference |
|---|---|---|---|---|---|---|
| Rat | Oral | 0.31 ± 0.17 h | Not specified | Low | Rapidly absorbed. Average residence time of 284-292 min, indicating slow clearance. | [1][5][17] |
| Human | Intravenous (in Shenfu-Tang) | 30-45 min (peak plasma conc.) | < 1 hour | 12.8% (Oral) | Pharmacokinetic half-life is relatively short. |[1] |
BAC exhibits low oral bioavailability (12.8%), suggesting limited absorption.[1] In humans, it has a short half-life of less than an hour following intravenous administration.[1] Conversely, studies in rats show a much longer residence time, indicating slow clearance from the body.[1][5] This species-specific difference is a critical consideration for preclinical to clinical translation.
Representative Experimental Protocols
To facilitate further research, this section outlines common methodologies used to investigate the bioactivity of this compound.
In Vitro Anti-inflammatory Assay
This protocol provides a framework for assessing the anti-inflammatory effects of BAC on macrophages.
Methodology Details:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in plates. After adherence, they are pre-treated with BAC (dissolved in DMSO, then diluted in media) at various concentrations for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS only) are included.
-
Cytokine Analysis (ELISA): After 24 hours, the cell culture supernatant is collected. Commercially available ELISA kits are used to quantify the concentration of secreted cytokines like TNF-α and IL-6.
-
Nitric Oxide (NO) Assay (Griess Reagent): The accumulation of nitrite in the supernatant, an indicator of NO production, is measured using the Griess reaction.
-
Western Blotting: Cell lysates are collected to analyze the phosphorylation status and total protein levels of key signaling molecules like TAK1, p65, IκBα, JNK, p38, and ERK, as well as the expression of inflammatory enzymes iNOS and COX-2.
-
Cell Viability (MTT/CCK-8 Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a parallel assay is run where cell viability is measured after treatment with BAC.
Conclusion and Future Directions
This compound stands as a compelling example of modern science validating ancient medicinal practices. The traditional Pao Zhi processing of Aconitum root is a sophisticated detoxification method that transforms a potent poison into a valuable therapeutic agent by producing BAC. Its well-documented anti-inflammatory and cardioprotective effects, mediated through the NF-κB, MAPK, and AMPK pathways, present significant opportunities for drug discovery.
However, challenges remain. The low oral bioavailability and species-specific pharmacokinetic profiles of BAC require the development of novel drug delivery systems, such as nanoparticle encapsulation, to enhance its therapeutic potential.[2][6] Further research should focus on standardizing processing techniques to ensure consistent BAC content and on conducting rigorous clinical trials to fully elucidate its safety and efficacy in treating cardiovascular and inflammatory diseases. The continued investigation of this compound and other detoxified alkaloids from TCM offers a promising frontier for developing new classes of therapeutic agents.
References
- 1. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qiological.com [qiological.com]
- 4. Seeing the unseen of Chinese herbal medicine processing (Paozhi): advances in new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review [frontiersin.org]
- 6. Delivery of benzoylaconitine using biodegradable nanoparticles to suppress inflammation via regulating NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves mitochondrial function in oxygen-glucose deprivation and reperfusion-induced cardiomyocyte injury by activation of the AMPK/PGC-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves mitochondrial function in oxygen-glucose deprivation and reperfusion-induced cardiomyocyte injury by activation of the AMPK/PGC-1 axis [kjpp.net]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound improves mitochondrial function in oxygen-glucose deprivation and reperfusion-induced cardiomyocyte injury by activation of the AMPK/PGC-1 axis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 16. CAS 466-24-0: this compound | CymitQuimica [cymitquimica.com]
- 17. Biological activities and pharmacokinetics of aconitine, this compound, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the In Vivo Metabolism of Benzoylaconine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylaconine (BAC), a monoester diterpenoid alkaloid, is a major bioactive and less toxic metabolite of aconitine, the principal toxic component of the Aconitum species. Used for centuries in traditional medicine, understanding the in vivo fate of this compound is critical for its safe and effective therapeutic application. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, focusing on its metabolic pathways, pharmacokinetic profile, and the experimental methodologies used for its investigation.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound in vivo is hydrolysis. This process involves the cleavage of the ester bond at the C-14 position, resulting in the formation of aconine, a significantly less toxic alkanolamine diterpenoid alkaloid. This detoxification step is crucial for reducing the potential for adverse effects associated with aconitum alkaloids.[1]
The hydrolysis of this compound is primarily mediated by carboxylesterases, a family of enzymes abundant in the liver and intestines.[2] These enzymes catalyze the addition of water across the ester linkage, leading to the release of benzoic acid and the formation of aconine.
Below is a diagram illustrating the primary metabolic pathway of this compound.
Caption: Primary metabolic pathway of this compound in vivo.
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in animal models, primarily Sprague-Dawley rats, have provided valuable quantitative data on the absorption, distribution, metabolism, and excretion of this compound. The following tables summarize key pharmacokinetic parameters following oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (h) | 0.31 ± 0.17 | [3] |
| Cmax (ng/mL) | 3.99 | [3] |
| t1/2 (h) | 9.49 | [3] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.
Experimental Protocols
This section details the methodologies for conducting in vivo studies to investigate the metabolism of this compound.
Animal Model and Husbandry
-
Species: Sprague-Dawley rats (male, 200-250 g) are a commonly used model.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
Dosing
-
Route of Administration: Oral gavage is a standard method for administering this compound to ensure accurate dosing.
-
Dose Formulation: this compound can be dissolved in a suitable vehicle, such as a mixture of saline and DMSO, with a small percentage of a surfactant like Tween 80 to aid solubility.
-
Dose Volume: The volume administered should be based on the animal's body weight, typically not exceeding 10 mL/kg.
Sample Collection: Serial Blood Sampling
-
Technique: Blood samples (approximately 200-250 µL) can be collected serially from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Anticoagulant: Blood samples should be collected in tubes containing an anticoagulant, such as heparin or EDTA.
Plasma Preparation
-
Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis: Protein Precipitation
Protein precipitation is a common and effective method for extracting this compound and its metabolites from plasma samples.
-
To 100 µL of plasma, add 300 µL of a precipitating agent such as acetonitrile or methanol.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and selective quantification of this compound and aconine.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.
-
Gradient Program (Example):
-
0-1 min: 95% Aqueous
-
1-5 min: Gradient to 5% Aqueous
-
5-7 min: Hold at 5% Aqueous
-
7.1-9 min: Return to 95% Aqueous and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and aconine.
-
MRM Transitions (Example):
-
This compound: m/z 604.3 → 586.3
-
Aconine: m/z 528.3 → 510.3
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and ion source settings should be optimized for maximum sensitivity for each analyte.
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study of this compound metabolism.
Caption: Workflow for an in vivo this compound metabolism study.
Conclusion
This technical guide provides a foundational understanding of the in vivo metabolism of this compound. The primary metabolic route is hydrolysis to the less toxic aconine, a process mediated by carboxylesterases. The provided pharmacokinetic data and detailed experimental protocols offer a framework for researchers and drug development professionals to design and execute robust studies to further elucidate the metabolic fate and safety profile of this important natural compound. The use of sensitive analytical techniques like LC-MS/MS is indispensable for accurate quantification and characterization of this compound and its metabolites in biological matrices.
References
- 1. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods Validation | RTI [rti.org]
- 3. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzoylaconine and its Relationship with Aconitine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aconitine, a C19-norditerpenoid alkaloid found in plants of the Aconitum genus, is infamous for its potent cardiotoxicity and neurotoxicity.[1] Its toxicity is intrinsically linked to its chemical structure, specifically the presence of ester groups at the C8 and C14 positions.[2] Through hydrolysis, either during traditional herbal processing or via in vivo metabolism, aconitine is converted to its primary metabolite, benzoylaconine. This transformation, involving the loss of the acetyl group at the C8 position, results in a dramatic reduction in toxicity.[3] this compound, a monoester alkaloid, still retains some pharmacological activities but is significantly less toxic than its parent compound.[4] This guide provides a detailed examination of the chemical relationship, comparative toxicity, pharmacokinetics, and mechanisms of action of aconitine and this compound, supplemented with detailed experimental protocols and pathway visualizations.
Chemical Relationship and Transformation
Aconitine (C₃₄H₄₇NO₁₁) is a diester diterpenoid alkaloid.[5] Its structure is characterized by a complex hexacyclic ring system with an acetyl group at the C8 position and a benzoyl group at the C14 position.[2] this compound (C₃₂H₄₅NO₁₀) is the monoester derivative of aconitine, formed by the hydrolysis of the acetyl group at the C8 position.[3][6] This deacetylation is a critical step in the detoxification of aconitine.[3] Further hydrolysis can lead to the formation of aconine, which is even less toxic.[2]
The conversion from aconitine to this compound can be achieved by heating aconitine in water or by metabolic processes in the body, primarily catalyzed by carboxylesterases in the liver, intestine, and plasma.[2][7]
Caption: Hydrolysis pathway of Aconitine.
Quantitative Data
Comparative Toxicity Data
The hydrolysis of the acetyl group from aconitine to form this compound results in a significant decrease in acute toxicity. The LD₅₀ values presented below demonstrate this difference across various administration routes.
| Compound | Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Aconitine | Mouse | Oral | 1.0 | [1] |
| Mouse | Intravenous (IV) | 0.12 | ||
| Mouse | Intraperitoneal (IP) | 0.270 | [1] | |
| Mouse | Subcutaneous (SC) | 0.270 | [1] | |
| Rat | Intravenous (IV) | 0.064 | [1] | |
| This compound | Mouse | Intravenous (IV) | 23 |
Comparative Pharmacokinetic Parameters
Pharmacokinetic studies in rats following oral administration reveal differences in the absorption and elimination profiles of aconitine and this compound.
| Compound | Species | Tmax (h) | Cmax (ng/mL) | t₁/₂ (h) | Reference |
| Aconitine | Rat | 0.31 ± 0.17 | 10.99 | 1.41 | [2] |
| This compound | Rat | 0.31 ± 0.17 | 3.99 | 9.49 | [2] |
Data presented as mean ± standard deviation where available.
Experimental Protocols
Extraction of Aconitine from Aconitum Plants
This protocol outlines a general method for the extraction of aconitine from plant material for analytical purposes.
Materials:
-
Dried and ground roots of Aconitum species.
-
Dichloromethane.
-
5% aqueous ammonia solution.
-
5% aqueous sulfuric acid solution.
-
25% aqueous ammonia solution.
-
Ether.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Filtration apparatus.
Procedure:
-
Clean the Aconitum roots with water to remove impurities, air-dry, and grind them into a coarse powder.[8]
-
Moisten the ground plant material with a 5% aqueous ammonia solution and allow it to stand for 2 hours.[8]
-
Perform extraction with dichloromethane repeatedly (e.g., 8 times over 12 hours).[8]
-
Combine the dichloromethane extracts and concentrate them using a rotary evaporator.
-
Treat the concentrated extract with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, transferring them to the aqueous phase.
-
Separate the acidic aqueous layer. Cool it to 0°C and basify with a 25% aqueous ammonia solution.[8]
-
Extract the now alkaline aqueous solution multiple times with ether.[8]
-
Combine the ether extracts, wash them with water, and then dry the ether phase over anhydrous sodium sulfate.[8]
-
Filter the solution and evaporate the ether to yield the crude alkaloid extract containing aconitine. Further purification can be achieved through column chromatography.[8]
Quantification of Aconitine and this compound in Blood by UPLC-MS/MS
This protocol describes a method for the simultaneous determination of aconitine and this compound in blood samples.
Materials:
-
Whole blood samples.
-
Methanol.
-
Internal Standard (IS) solution (e.g., Lappaconitine).
-
0.1% formic acid in water (Mobile Phase A).
-
Acetonitrile (Mobile Phase B).
-
UPLC C18 column (e.g., Waters C18, 1.7 µm, 50 mm x 2.1 mm).[9]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 20 µL of the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Cytotoxicity Assessment using MTT Assay in H9c2 Cells
This protocol details the use of an MTT assay to determine the cytotoxicity of aconitine on the H9c2 cardiomyocyte cell line.
Materials:
-
H9c2 cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
-
Aconitine stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL).[6]
-
Dimethyl sulfoxide (DMSO).[6]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed H9c2 cells into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.[6]
-
Treat the cells with various concentrations of aconitine (e.g., 0-250 µM) for 24 hours.[12]
-
After the treatment period, remove the medium containing aconitine.
-
Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Caption: Workflow for UPLC-MS/MS analysis.
Mechanism of Action and Signaling Pathways
Primary Mechanism: Voltage-Gated Sodium Channels
The primary toxic mechanism of aconitine involves its interaction with voltage-gated sodium channels (VGSCs) in excitable membranes of tissues like the myocardium and neurons.[13] Aconitine binds to neurotoxin binding site 2 on the alpha-subunit of the VGSC, specifically when the channel is in its open state.[14] This binding leads to a persistent activation of the sodium channels by shifting the voltage dependence of activation to more negative potentials and inhibiting channel inactivation.[7][14] The result is a constant influx of sodium ions into the cell, leading to membrane depolarization, which can cause arrhythmias in cardiac muscle and paralysis in nerve and muscle tissue.[3] this compound is thought to have a much lower affinity for these channels, which accounts for its reduced toxicity.
Caption: Aconitine's primary mechanism of action.
Downstream Signaling in Cardiotoxicity
The persistent sodium influx triggered by aconitine initiates a cascade of downstream events that contribute to its cardiotoxicity. The initial depolarization leads to an overload of intracellular calcium via the sodium-calcium exchanger. This ionic imbalance, coupled with other effects, promotes oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death) of cardiomyocytes.
Caption: Aconitine-induced cardiotoxicity pathway.
Conclusion
The relationship between aconitine and this compound is a clear example of structure-activity relationships, where a simple chemical modification—the hydrolysis of an acetyl group—leads to a profound reduction in toxicity. This detoxification is a key principle in the traditional processing of Aconitum herbs and is also a primary metabolic pathway in vivo. Understanding the distinct toxicological and pharmacokinetic profiles of these two compounds is crucial for researchers in the fields of toxicology, pharmacology, and drug development. The provided protocols and pathway diagrams serve as a technical resource for the continued investigation of these potent alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aconitine in Synergistic, Additive and Antagonistic Approaches | MDPI [mdpi.com]
- 4. healthkintai.com [healthkintai.com]
- 5. Potential Molecular Mechanisms and Drugs for Aconitine-Induced Cardiotoxicity in Zebrafish through RNA Sequencing and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel HPLC-MS/MS method for the determination of aconitine and its application to in vitro and rat microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, this compound, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Preliminary In Vitro Studies of Benzoylaconine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylaconine (BAC), a monoester diterpenoid alkaloid, is a primary metabolite of aconitine, the main toxic component of the Aconitum species.[1][2] While aconitine is known for its high toxicity, its processed products, containing compounds like this compound, have been utilized in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic effects.[1][2] Emerging in vitro research has begun to elucidate the cellular and molecular mechanisms underlying the pharmacological activities of this compound, highlighting its potential for therapeutic applications. This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound, focusing on its effects on inflammatory, cardiovascular, and drug transport pathways. Detailed experimental protocols and data are presented to facilitate further research and development.
Data Presentation
Table 1: Effects of this compound on Cell Viability
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| SW982 (Human Synovial) | MTT | 0.1 - 50 µM | 48 h | No significant cytotoxicity observed. | [2] |
| H9C2 (Rat Cardiomyoblast) | MTT | 0 - 100 µM | Not Specified | Increased cell viability in a dose-dependent manner. | [1] |
| HepG2 (Human Liver Carcinoma) | Not Specified | 25, 50, 75 µM | Not Specified | Increased cell viability. | [3] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | BAC Concentration | Target | Measurement | Result | Reference |
| RAW264.7 (Murine Macrophage) | LPS | Not Specified | IL-6, TNF-α, IL-1β, ROS, NO, PGE2 | Not Specified | Significant suppression of release. | [4] |
| RAW264.7 (Murine Macrophage) | LPS | Not Specified | iNOS, COX-2 | Western Blot | Dose-dependent downregulation of protein levels. | [4] |
| SW982 (Human Synovial) | IL-1β (10 ng/mL) | 5, 10 µM | IL-6, IL-8 | ELISA, RT-PCR | Suppression of gene and protein expression. | [2][5] |
Table 3: Cardioprotective Effects of this compound in an In Vitro Ischemia/Reperfusion Model
| Cell Line | Model | BAC Concentration | Parameter | Assay | Result | Reference |
| H9C2 (Rat Cardiomyoblast) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 50, 75 µM | Cell Viability | MTT | Increased viability of OGD/R-treated cells. | [1] |
| H9C2 (Rat Cardiomyoblast) | OGD/R | 50, 75 µM | Apoptosis | Not Specified | Suppressed apoptosis. | [1] |
| H9C2 (Rat Cardiomyoblast) | OGD/R | 50, 75 µM | Mitochondrial Membrane Potential | JC-1 Assay | Improved mitochondrial membrane potential. | [1] |
| H9C2 (Rat Cardiomyoblast) | OGD/R | 50, 75 µM | Reactive Oxygen Species (ROS) | ROS Detection Kit | Alleviated OGD/R-triggered enhancement of ROS. | [1] |
Table 4: Effects of this compound on Drug Transporter Proteins
| Cell Line | BAC Concentration | Target Protein | Measurement | Result | Reference |
| Caco-2, LS174T | 50 µM | P-glycoprotein (P-gp) | Protein Levels | Increased protein levels. | Not Specified |
| Caco-2, LS174T | 50 µM | Pregnane X Receptor (PXR) | Protein Levels | Increased protein levels. | Not Specified |
| LS174T | Concentration-dependent | Multidrug Resistance-Associated Protein 2 (MRP2) | Protein Levels | Increased protein levels. | Not Specified |
| LS174T | Concentration-dependent | Breast Cancer Resistance Protein (BCRP) | Protein Levels | Increased protein levels. | Not Specified |
Experimental Protocols
Cell Culture and Treatments
-
RAW264.7 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For experiments, cells are typically pre-treated with this compound for a specified duration before stimulation with lipopolysaccharide (LPS).[4]
-
H9C2 Cells: Cultured in DMEM with 10% FBS and 2 µM GlutaMAX.[1] For oxygen-glucose deprivation/reperfusion (OGD/R) experiments, cells are incubated in a glucose-free medium under hypoxic conditions, followed by reperfusion with a normal culture medium.[1]
-
SW982 Cells: Grown in an appropriate culture medium. For stimulation experiments, cells are pre-treated with this compound (e.g., 0, 5, and 10 µM for 30 minutes) before the addition of IL-1β (10 ng/mL).[2][5]
-
HepG2 Cells: Maintained in a suitable culture medium. For experiments, cells are treated with various concentrations of this compound (e.g., 25, 50, 75 µM).[3]
-
Caco-2 and LS174T Cells: Cultured under standard conditions to study drug transporter expression and function.
Key Experimental Assays
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., 1 x 10⁴ SW982 cells) in 96-well plates and incubate overnight.[2]
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[2]
-
Add MTT solution (e.g., 1 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Pre-treat cells with this compound followed by stimulation with an inflammatory agent (e.g., IL-1β).
-
Collect the cell culture supernatants.
-
Measure the concentrations of cytokines (e.g., IL-6, IL-8) using commercially available ELISA kits according to the manufacturer's instructions.[2]
Western Blot Analysis
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-AMPK, PGC-1α, p-p65, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Treat cells with this compound and/or an inducing agent.
-
Use a commercial ROS Detection Kit (e.g., from Cayman Chemical) to measure intracellular ROS levels according to the manufacturer's protocol.[1]
Mitochondrial Membrane Potential (JC-1) Assay
-
Culture and treat cells as required for the experiment.
-
Use a JC-1 assay kit to assess changes in mitochondrial membrane potential.
-
Analyze the ratio of red to green fluorescence, where a decrease in this ratio indicates mitochondrial depolarization.[1]
Visualization of Signaling Pathways
The anti-inflammatory and cardioprotective effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound activates the AMPK/PGC-1α signaling pathway.
Conclusion
The preliminary in vitro studies of this compound reveal its significant potential as a modulator of key cellular pathways involved in inflammation and cardioprotection. Its ability to inhibit the NF-κB and MAPK signaling cascades underscores its anti-inflammatory properties, while its activation of the AMPK/PGC-1α pathway highlights its role in improving mitochondrial function and protecting against ischemia/reperfusion injury. Furthermore, its influence on drug transporter proteins suggests potential applications in modulating drug disposition. This technical guide provides a foundational understanding of the in vitro effects of this compound, offering valuable data and protocols to guide future research into its therapeutic potential. Further investigations are warranted to fully characterize its mechanisms of action and to explore its efficacy and safety in preclinical models.
References
- 1. This compound improves mitochondrial function in oxygen-glucose deprivation and reperfusion-induced cardiomyocyte injury by activation of the AMPK/PGC-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound induces mitochondrial biogenesis in mice via activating AMPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoylaconitine Inhibits Production of IL-6 and IL-8 via MAPK, Akt, NF-κB Signaling in IL-1β-Induced Human Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Extraction of Benzoylaconine from Aconitum Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Aconitum, commonly known as aconite or monkshood, contains a variety of highly potent diterpenoid alkaloids. These compounds are of significant interest for their pharmacological activities, but also pose a high risk due to their extreme toxicity. The primary toxic compounds are diester-diterpenoid alkaloids (DDAs), such as aconitine.[1] Through processing methods like heating or steaming, these DDAs can be hydrolyzed into less toxic monoester-diterpenoid alkaloids (MDAs), including the target compound, benzoylaconine.[2][3] This conversion significantly reduces the toxicity while retaining certain therapeutic effects, making this compound a valuable compound for pharmacological research.[4]
This application note provides detailed protocols for the extraction and purification of this compound from Aconitum roots, summarizes quantitative data from various methods, and illustrates key experimental workflows.
Mandatory Safety Precautions
All Aconitum alkaloids are extremely toxic and can be fatal upon ingestion, inhalation, or skin contact. All handling of dried plant material, extracts, and purified compounds must be performed in a certified fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5]
Experimental Protocols
Two primary protocols are presented: a classical solvent extraction method and an enhanced ultrasound-assisted method.
Protocol 1: Classical Solvent Extraction with Acid-Base Purification
This method relies on traditional solvent extraction followed by liquid-liquid partitioning to isolate the alkaloids.
Materials and Equipment:
-
Powdered Aconitum roots
-
Dichloromethane (or Ethyl Acetate)
-
Methanol
-
5% Aqueous Ammonia (NH₃·H₂O)
-
5% Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Separatory Funnel
-
Glass Chromatography Column
-
HPLC system for analysis
Methodology:
-
Preparation and Basification: Weigh 100 g of finely powdered Aconitum roots. In a fume hood, dampen the powder with 5% aqueous ammonia and let it stand for 2 hours. This converts alkaloid salts into their free base form, increasing their solubility in organic solvents.[5]
-
Initial Extraction: Place the basified powder in a large beaker and add 500 mL of dichloromethane. Stir for 12 hours at room temperature. Filter the mixture and collect the solvent. Repeat this extraction three times to ensure completeness.[5]
-
Secondary Extraction: After the dichloromethane extraction, extract the plant residue with 500 mL of methanol three times to recover any remaining polar alkaloids.[6][8]
-
Concentration: Combine all the organic extracts (dichloromethane and methanol) and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.[8]
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 200 mL of 5% sulfuric acid. This protonates the alkaloids, making them soluble in the aqueous phase.[5]
-
Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of dichloromethane to remove neutral, non-alkaloidal impurities. Discard the organic layer.[9]
-
Carefully basify the remaining aqueous layer by adding 5% aqueous ammonia dropwise until the pH is approximately 10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.[10]
-
Extract the alkaline aqueous solution three times with 150 mL of fresh dichloromethane.[10]
-
-
Final Purification:
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a purified total alkaloid extract.
-
For further purification of this compound, the extract can be subjected to column chromatography over neutral alumina, eluting with a solvent system such as ethyl acetate-methanol (7:3).[6] Alternatively, macroporous resins can be used.[11]
-
-
Analysis: Quantify the yield and purity of this compound using a validated HPLC method.[12]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[13]
Materials and Equipment:
-
Same as Protocol 1, plus an ultrasonic bath or probe sonicator.
Methodology:
-
Preparation: Weigh 10 g of powdered Aconitum roots and place it in a flask.[14]
-
Extraction: Add 100 mL of 70% methanol (a 1:10 solid-to-solvent ratio).[14] Place the flask in an ultrasonic bath (e.g., 250 W, 40 kHz) and sonicate for 30 minutes.[14]
-
Isolation: Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.
-
Concentration and Purification: Combine the filtrates and concentrate using a rotary evaporator. The resulting crude extract can then be purified using the acid-base partitioning and chromatography steps described in Protocol 1 (Steps 5-7).
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various extraction and purification methodologies for Aconitum alkaloids, including this compound.
| Method | Starting Material | Key Parameters | Compound(s) | Yield / Purity | Reference |
| Solvent Extraction & Alumina Chromatography | Aconitum root powder | Ammoniacal ether then methanol extraction; Alumina column with ethyl acetate-methanol (7:3) elution. | Aconitine-type alkaloids | Method found to be reproducible and suitable for routine analysis. | [6] |
| Ultrasound-Assisted Extraction (UAE) | Aconitum coreanum roots | 1:12 solid-to-solvent ratio; PEF and UAE were compared. | Guanfu base A (an alkaloid) | UAE showed a high alkaloid extraction yield of 40.50%. | [15] |
| Acid-Base Partitioning & HPLC | Raw and processed Chuanwu | Extraction with 2% HCl, basification to pH 10, extraction with ethyl ether. | Aconitine, this compound, etc. | Effective for separating and quantifying six key alkaloids. | [10] |
| Ethyl Acetate Extraction & Counter-Current Chromatography (CCC) | 1 g of total Aconitum alkaloids extract | Two-phase solvent system: n-hexane/ethyl acetate/methanol/water/NH₃·H₂O (1:1:1:1:0.1). | This compound | 148.2 mg | [11] |
| Processing (Steaming) | Aconitum roots | Steaming at 120°C for 10-120 minutes. | This compound | Increased this compound content by 4.5 to 7.9-fold. | [2] |
Visualizations
// Node Definitions raw [label="Aconitum Roots\n(Raw Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Pre-treatment\n(Clean, Dry, Pulverize)", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Extraction\n(e.g., Solvent, UAE)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; crude [label="Crude Alkaloid\nExtract", fillcolor="#FBBC05", fontcolor="#202124"]; purify1 [label="Purification Step 1\n(Acid-Base Partitioning)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; purify2 [label="Purification Step 2\n(Column Chromatography)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; pure [label="Purified this compound", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; analysis [label="Analysis\n(HPLC, LC-MS)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];
// Edges raw -> prep; prep -> extract; extract -> crude; crude -> purify1; purify1 -> purify2; purify2 -> pure; pure -> analysis; }
Caption: General workflow for this compound extraction.
// Node Definitions dda [label="Aconitine\n(Diester Alkaloid - Highly Toxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mda [label="this compound\n(Monoester Alkaloid - Less Toxic)", fillcolor="#FBBC05", fontcolor="#202124"]; ada [label="Aconine\n(Amine Alkaloid - Low Toxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges dda -> mda [label="Hydrolysis\n(Processing, Metabolism)"]; mda -> ada [label="Further\nHydrolysis"]; }
Caption: Chemical conversion pathway of Aconitum alkaloids.
References
- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102895338A - Preparation method of monkshood or radix aconite total alkaloid extractive - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. GB2053680A - Aconite root extract - Google Patents [patents.google.com]
- 10. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. healthkintai.com [healthkintai.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of Benzoylaconine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylaconine is a diterpenoid alkaloid and a hydrolyzed derivative of aconitine, found in plants of the Aconitum genus. These plants have a long history of use in traditional medicine. Due to the inherent toxicity of aconitine and its related alkaloids, accurate and reliable quantitative methods are crucial for quality control, pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of this compound and related alkaloids in various matrices, including raw plant material, processed herbal products, and biological samples. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method, adapted from established methodologies for similar aconitine-type alkaloids.[1][2]
Principle of the Method
This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase.[3] A gradient elution is often employed to achieve optimal separation of a complex mixture of alkaloids.[2][4] Detection is typically performed using an ultraviolet (UV) detector, as the benzoyl group in the molecule allows for strong UV absorbance.[3]
Experimental Protocols
Sample Preparation (from Plant Material)
A multi-step extraction and purification process is necessary to isolate this compound from complex plant matrices.[1]
-
Extraction:
-
Powdered plant material (e.g., roots of Aconitum species) is extracted with 70-80% ethanol or methanol using sonication at room temperature.[1]
-
This process is typically repeated three times to ensure a thorough extraction.[1]
-
The combined extracts are then concentrated under reduced pressure to yield a crude residue.[1]
-
-
Acid-Base Partitioning:
-
The crude residue is redissolved in a 2% hydrochloric acid solution.[1]
-
This acidic solution is washed with a non-polar solvent like ethyl acetate to remove neutral and weakly basic impurities.[1]
-
The aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 10 with an ammonia solution.[1]
-
The basic solution is subsequently extracted multiple times with a solvent such as a mixture of diethyl ether and ethyl acetate (1:1) or chloroform/dichloromethane to isolate the alkaloid fraction.[1][2]
-
-
Final Preparation:
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness.[1]
-
The resulting residue is dissolved in a suitable solvent, such as a dilute HCl solution or the initial mobile phase, for HPLC analysis.[2]
-
Prior to injection, the final sample solution should be filtered through a 0.45 µm syringe filter to remove any particulate matter.[5][6]
-
Standard Solution Preparation
-
Stock Standard Solution:
-
Working Standard Solutions:
Data Presentation
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound and related alkaloids. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Column | RP-C18, 250 mm x 4.6 mm, 5 µm particle size[2][4] |
| Guard Column | RP-C18 guard column[4] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid in water, adjusted to pH 3.0 with triethylamine (B)[2][4] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 - 20 µL[2][3] |
| Column Temperature | 30 °C[3] |
| Detection | UV at 254 nm[3] |
Method Validation Parameters
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3] The key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components, with no interfering peaks at the retention time of this compound in a blank sample.[3] |
| Linearity (R²) | The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[2][3] |
| Accuracy (% Recovery) | The recovery should be within 98-102%.[3] A study on a related compound showed an average recovery of 96.95%.[2][4] |
| Precision (% RSD) | The relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%.[3] For benzoylmesaconine, intra-day and inter-day precision RSDs were found to be less than 1.36%.[2][4] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected with a signal-to-noise ratio of at least 3. For a related compound, the LOD was determined to be 8 ng with a 20 µL injection volume.[2] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10.[3][7] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound Analysis by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. m.youtube.com [m.youtube.com]
Application Note & Protocol: Sensitive Detection of Benzoylaconine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the sensitive detection and quantification of benzoylaconine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols and parameters outlined are designed to achieve high sensitivity and robustness for research and drug development applications.
Introduction
This compound is a toxic monoester diterpenoid alkaloid and a primary metabolite of aconitine, a highly toxic compound found in plants of the Aconitum genus. Due to its cardiotoxicity and neurotoxicity, sensitive and reliable methods for the detection of this compound are crucial in forensic toxicology, clinical diagnostics, and pharmacokinetic studies of traditional medicines containing Aconitum species. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of this compound at trace levels in complex biological matrices.
This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The methodology includes a robust sample preparation protocol using solid-phase extraction (SPE), optimized chromatographic conditions for efficient separation, and finely-tuned mass spectrometric parameters for sensitive detection.
Experimental
Materials and Reagents
-
This compound certified reference material
-
Internal Standard (IS): Lappaconitine or a stable isotope-labeled this compound (e.g., this compound-d5)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Oasis HLB 1cc/30 mg Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatography: A UPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
A C18 reversed-phase column is utilized for the separation of this compound from endogenous plasma components and other related alkaloids. A gradient elution with acetonitrile and water, both containing 0.1% formic acid, provides good peak shape and retention.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection of this compound and the internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 604.2 | 104.8 | 45 | 30 |
| Lappaconitine (IS) | 585.2 | 161.8 | 50 | 35 |
| Note: Cone voltage and collision energy should be optimized for the specific instrument used to achieve maximum sensitivity. |
Detailed Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations ranging from 0.1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 800 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of this compound from human plasma using Oasis HLB 1cc/30 mg cartridges.
-
Sample Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Quantitative Method Performance
The following tables summarize the typical validation results for the LC-MS/MS method for this compound in human plasma.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) | Inter-day Accuracy (%Bias) (n=18, 3 days) |
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 30 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
| Note: These are representative data. Actual results may vary based on instrumentation and laboratory conditions. |
Table 3: Recovery
| Analyte | Low QC (0.3 ng/mL) | Mid QC (30 ng/mL) | High QC (800 ng/mL) |
| This compound | > 85% | > 85% | > 85% |
| Internal Standard | > 85% | > 85% | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway (Illustrative)
As this compound's primary mechanism of action involves ion channel modulation rather than a classical signaling pathway, a diagram illustrating its toxicological effect is provided.
Caption: Toxicological mechanism of this compound.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed sample preparation protocol using solid-phase extraction ensures high recovery and minimal matrix effects. This application note serves as a valuable resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development, enabling the accurate assessment of this compound exposure and its pharmacokinetic profile.
Benzoylaconine as a Reference Standard: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide comprehensive protocols and detailed methodologies for the use of benzoylaconine as a reference standard in analytical and biological research. This document is intended for researchers, scientists, and drug development professionals engaged in the quantification of this compound, quality control of herbal products, and investigation of its biological activities.
Introduction
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. It is a hydrolyzed derivative of aconitine, exhibiting significantly lower toxicity. As a key active metabolite, the accurate quantification of this compound is crucial for the safety and efficacy assessment of traditional medicines and for pharmacokinetic studies. This document outlines the essential information and procedures for using this compound as a reference standard.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and use.
| Property | Value |
| Chemical Formula | C₃₂H₄₅NO₁₀[1][2] |
| Molecular Weight | 603.7 g/mol [1][2] |
| CAS Number | 466-24-0[1][3] |
| Appearance | White crystalline powder[4] |
| Purity | Typically ≥98% (as per Certificate of Analysis)[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Slightly soluble in water.[3][4] |
| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C).[3] |
| Shelf Life | Approximately 2 years under proper storage conditions.[3] |
Purity and Certification
The reliability of analytical results is directly dependent on the quality and purity of the reference standard. It is imperative to use a well-characterized this compound reference standard.
Certificate of Analysis (CoA): A Certificate of Analysis for a this compound reference standard should be obtained from the supplier. This document provides critical information regarding the purity, identity, and characterization of the standard. An example of the data found on a CoA is presented below.
| Analytical Test | Results |
| Identification by HPLC | Consistent with the structure of this compound.[3] |
| Purity (by HPLC) | 98%[3] |
| Mass Spectrometry | Conforms to the expected molecular weight. |
| ¹H-NMR | Conforms to the structure of this compound. |
| Residual Solvents | Within acceptable limits. |
| Water Content (Karl Fischer) | Specified value (e.g., <1%). |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound for calibration and quality control.
Materials:
-
This compound reference standard
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Calibrated pipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small volume of methanol and then dilute to the mark with methanol.
-
Mix thoroughly by inversion. This is the stock solution.
-
-
Working Solutions:
-
Prepare a series of working solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve.
-
The concentration range should bracket the expected concentration of this compound in the test samples.
-
Storage: Store stock and working solutions at 2-8°C, protected from light. Stability should be verified for the intended period of use.
Quantification of this compound by LC-MS/MS
Objective: To provide a sensitive and selective method for the quantification of this compound in biological matrices (e.g., plasma).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters C18 column (1.7 µm, 2.1 mm x 100 mm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | Methanol[5] |
| Gradient Elution | A linear gradient appropriate for the separation of Aconitum alkaloids.[5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transition | m/z 604.2 → 104.8[5] |
| Internal Standard (IS) | Lappaconitine (m/z 585.2 → 161.8) or other suitable analogue.[5] |
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 12,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | >0.995[5] |
| Concentration Range | 0.1 - 1000 ng/mL[5] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Application in Biological Research: Signaling Pathway Analysis
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular protection. Below are diagrams and brief descriptions of these pathways.
Caption: General experimental workflow for the quantification of this compound.
Inhibition of TLR4-Mediated Inflammatory Signaling
This compound has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.
Caption: this compound inhibits the TLR4-mediated inflammatory pathway.
Activation of AMPK-Mediated Protective Pathways
This compound can also activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, leading to downstream protective effects.
Caption: this compound activates the AMPK-mediated protective pathways.
Conclusion
The use of a well-characterized this compound reference standard is essential for obtaining accurate and reproducible results in both analytical and biological research. The protocols and information provided in these application notes are intended to serve as a guide for researchers to develop and validate their own methods for the study of this compound. Adherence to good laboratory practices and proper validation of analytical methods will ensure the integrity and reliability of the generated data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemfaces.com [chemfaces.com]
- 4. This compound | 466-24-0 [chemicalbook.com]
- 5. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, this compound, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzoylaconine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylaconine, a monoester diterpenoid alkaloid, is a major active metabolite derived from the processing of Aconitum species, commonly used in traditional medicine.[1] In neuroscience research, this compound is a molecule of significant interest due to its dual role as both a potential therapeutic agent and a neurotoxin, albeit with substantially lower toxicity than its precursor, aconitine.[1][2] Its pharmacological activities, including analgesic and anti-inflammatory effects, are primarily attributed to its modulation of ion channels and key signaling pathways within the nervous system.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, detailing its mechanisms of action and providing established protocols for in vitro and in vivo studies.
Data Presentation: Comparative Bioactivity of Aconitum Alkaloids
The following tables summarize key quantitative data to provide a comparative context for the bioactivity of this compound and its related alkaloids.
| Compound | Anti-allodynia (ED₅₀) | Anti-hyperalgesia (ED₅₀) | Neurotoxicity (Paralysis TD₅₀) | Neurotoxicity (Mortality LD₅₀) | Therapeutic Index (TD₅₀/ED₅₀) | Therapeutic Index (LD₅₀/ED₅₀) | Reference |
| Aconitine | 39 pmol | 32 pmol | 0.4 nmol | 0.7 nmol | ~11 | ~20 | [3] |
| This compound | 3.6 nmol | 3.6 nmol | > 30 nmol | > 30 nmol | > 8.3 | > 8.3 | [3] |
| Aconine | > 30 nmol | > 30 nmol | > 30 nmol | > 30 nmol | - | - | [3] |
Table 1: Comparative in vivo antinociceptive and neurotoxic effects of Aconitum alkaloids administered intrathecally in neuropathic rats.
| Compound | Intravenous LD₅₀ (mg/kg) in mice | Reference |
| Aconitine | 0.12 | [3] |
| This compound | 23 | [3] |
| Aconine | 120 | [3] |
Table 2: Comparative intravenous toxicity of Aconitum alkaloids in mice.
| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Primary Excretion Route | Reference |
| Aconitine | 10.99 | ~0.5 | 1.41 | Urine | [6] |
| This compound | 3.99 | 0.31 ± 0.17 | 9.49 | Feces | [6] |
| Aconine | 4.29 | ~0.5 | 3.32 | Urine | [6] |
Table 3: Pharmacokinetic parameters of Aconitum alkaloids after oral administration in rats.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several critical signaling pathways involved in inflammation and nociception.
Toll-Like Receptor 4 (TLR4) Mediated NF-κB and MAPK Signaling
In microglia and macrophages, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[4] It acts by suppressing the activation of Toll-like receptor 4 (TLR4), which in turn downregulates the phosphorylation of key proteins in the downstream Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.[4]
References
- 1. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities and pharmacokinetics of aconitine, this compound, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Benzoylaconine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylaconine (BAC) is a monoester diterpenoid alkaloid and a principal active, yet less toxic, metabolite of aconitine, the main toxic component of Aconitum species.[1] These plants are widely used in traditional medicine for treating various ailments, including pain, inflammation, and cardiovascular conditions.[1][2] Understanding the cellular and molecular mechanisms of BAC is crucial for its potential therapeutic development. These application notes provide detailed protocols and background for key in vitro cell-based assays to evaluate the bioactivity of this compound, focusing on its anti-inflammatory, cardiotoxic, and neurotoxic potential.
Application Note 1: Assessment of Anti-inflammatory Activity
Principle
This compound has demonstrated significant anti-inflammatory properties.[3] Its mechanism of action often involves the inhibition of key inflammatory signaling pathways such as the Toll-like receptor (TLR), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[3][4] In vitro assays can quantify the inhibitory effect of BAC on the production of pro-inflammatory cytokines and mediators in immune cells, such as macrophages, stimulated with inflammatory agents like lipopolysaccharide (LPS).
Key Assays
-
Cytokine Quantification: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).[3]
-
Nitric Oxide (NO) Assay: Quantification of nitric oxide, a key inflammatory mediator, using the Griess reagent.[3]
-
Western Blot Analysis: Detection of the phosphorylation status of key signaling proteins in the MAPK (p38, JNK, ERK) and NF-κB (IκBα, p65) pathways.[4][5]
-
Immunofluorescence: Visualization of the nuclear translocation of NF-κB p65 subunit upon stimulation.[3]
Data Summary: Anti-inflammatory Effects of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | Result | Reference |
| ELISA | SW982 Human Synovial Cells | IL-1β (10 ng/mL) | IL-6 Production | Significant suppression at 5 and 10 µM BAC | [4][5] |
| ELISA | SW982 Human Synovial Cells | IL-1β (10 ng/mL) | IL-8 Production | Significant suppression at 5 and 10 µM BAC | [4][5] |
| ELISA | RAW264.7 Macrophages | LPS | IL-6, TNF-α, IL-1β Release | Significant suppression by BAC | [3] |
| Griess Assay | RAW264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Significant suppression by BAC | [3] |
| Western Blot | SW982 Human Synovial Cells | IL-1β (10 ng/mL) | Phosphorylation of ERK, JNK, p38 | Decreased phosphorylation at 5 and 10 µM BAC | [5] |
| Western Blot | RAW264.7 Macrophages | LPS | Phosphorylation of TAK1, JNK, p38, ERK | Inhibition by BAC | [3] |
Protocol 1: Quantification of IL-6 Production by ELISA
This protocol describes the measurement of Interleukin-6 (IL-6) in the supernatant of LPS-stimulated RAW264.7 macrophage cells treated with this compound.
Materials and Reagents:
-
RAW264.7 cells
-
This compound (BAC)
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Mouse IL-6 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of BAC (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 rpm for 10 minutes. Carefully collect the cell culture supernatant for analysis.
-
ELISA Protocol: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants and standards to the antibody-coated plate, followed by incubation, washing steps, addition of a detection antibody, a substrate solution, and finally a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 in each sample by comparing the absorbance to the standard curve. Determine the percentage inhibition of IL-6 production by BAC compared to the LPS-only treated group.
Visualization of this compound's Anti-inflammatory Mechanism
References
- 1. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review [frontiersin.org]
- 3. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoylaconitine Inhibits Production of IL-6 and IL-8 via MAPK, Akt, NF-κB Signaling in IL-1β-Induced Human Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Animal Models of Benzoylaconine-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylaconine is a major metabolite of aconitine, a highly toxic alkaloid derived from plants of the Aconitum genus. While the cardiotoxicity of aconitine and its derivatives is well-documented, their neurotoxic effects are also of significant concern and a critical area of study for toxicology and pharmacology. Animal models, particularly in rodents, are indispensable tools for elucidating the mechanisms of this compound-induced neurotoxicity, evaluating potential therapeutic interventions, and establishing safe exposure limits. These application notes provide detailed protocols and compiled data for inducing and assessing the neurotoxic effects of this compound in rodent models.
Data Presentation
The following tables summarize quantitative data from studies investigating the acute neurotoxicity of this compound following intrathecal administration in rats. This route of administration is particularly relevant for studying direct effects on the central nervous system.
Table 1: Acute Neurotoxicity of this compound in Rats Following Intrathecal Administration
| Compound | TD50 (Paralysis) (µg) | TD50 (Paralysis) (µmol) | LD50 (µg) | LD50 (µmol) |
| This compound | 118 | 0.2 | >400 | >0.7 |
| Aconitine | 0.3 | 0.0005 | 0.4 | 0.0006 |
| Aconine | 810 | 1.6 | >1000 | >2.0 |
TD50 (Median Toxic Dose) for paralysis was defined as the dose at which 50% of the animals were unable to negotiate a 60-degree inclined plane. LD50 (Median Lethal Dose) was defined as the dose causing respiratory arrest over a 5-minute period in 50% of the animals.
Experimental Protocols
Protocol 1: Intrathecal Catheterization and Administration of this compound in Rats
This protocol is adapted from studies investigating the spinal neurotoxicity of aconitine and its metabolites.
Objective: To establish a reliable method for direct administration of this compound to the spinal cord of rats for the assessment of acute neurotoxicity.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride (purity >98%)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Polyethylene tubing (PE-10)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures
-
50-µL microinjector
-
Lidocaine solution (for catheter placement confirmation)
Procedure:
-
Animal Preparation: Acclimatize rats to the laboratory environment for at least 3-5 days prior to surgery. Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgical Implantation of Intrathecal Catheter:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision over the lumbar vertebrae to expose the muscle layers.
-
Carefully dissect the muscle to expose the dura mater between the L4 and L5 vertebrae.
-
Make a small incision in the dura mater and insert a length of PE-10 tubing into the intrathecal space, advancing it cranially.
-
Suture the catheter to the surrounding muscle to secure it in place and close the incision.
-
Externalize the end of the catheter at the back of the neck.
-
-
Catheter Placement Confirmation: A day after surgery, inject a small volume of lidocaine through the catheter. Successful placement is confirmed by the rapid onset of bilateral hindlimb paralysis. Allow for full recovery before proceeding with the experiment.
-
This compound Administration:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 100, 200, and 400 µg).
-
For intrathecal administration, inject 10 µL of the this compound solution using a microinjector, followed by a 15 µL flush with sterile saline.
-
-
Post-Administration Monitoring: Immediately after injection, begin monitoring the animals for signs of neurotoxicity as described in Protocol 2.
Protocol 2: Assessment of Acute Spinal Neurotoxicity in Rats
This protocol details the observational assessment of neurotoxic effects following intrathecal administration of this compound.
Objective: To quantify the acute neurotoxic effects of this compound by observing motor blockade and survival rates.
Materials:
-
Rats with intrathecal catheters (from Protocol 1)
-
A 60-degree inclined plane
-
Observation cages
Procedure:
-
Behavioral Observation: Following intrathecal administration of this compound, continuously monitor the rats for 24 hours, with particular attention during the first 4 hours.
-
Scoring of Abnormal Behaviors: Record the incidence and severity of the following abnormal behaviors:
-
Cyanosis
-
Asthma
-
Abdominal breathing
-
Difficulty with locomotion
-
Flaccid paralysis
-
-
Paralysis Assessment: At regular intervals, assess the rats for paralysis, which is defined as the inability to negotiate a 60-degree inclined plane.
-
Survival Monitoring: Monitor the survival of the animals. Death is defined as respiratory arrest lasting for more than 5 minutes.
-
Data Analysis: Calculate the TD50 for paralysis and the LD50 based on the observed outcomes at different doses of this compound.
Visualization of Pathways and Workflows
Signaling Pathway: Potential Mechanisms of this compound Neurotoxicity
This compound, like its parent compound aconitine, is known to interact with voltage-gated sodium channels. This interaction can lead to persistent activation of these channels, causing excessive neuronal depolarization and subsequent excitotoxicity. Downstream of this initial event, several signaling pathways are likely implicated in the observed neurotoxic effects, including calcium influx, activation of apoptotic cascades, and neuroinflammatory responses.
Application Notes and Protocols for the Isolation of High-Purity Benzoylaconine
Introduction
Benzoylaconine is a monoester-diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaelii, Aconitum kusnezoffii, and Aconitum duclouxii. These plants are widely used in traditional medicine, but their application is limited by the presence of highly toxic diester-diterpenoid alkaloids like aconitine. Processing of the raw plant material, often involving heating or boiling, leads to the hydrolysis of these toxic alkaloids into the less toxic this compound and other related compounds. Consequently, obtaining high-purity this compound is crucial for pharmacological research, drug development, and the quality control of herbal preparations.
These application notes provide detailed protocols for the isolation of high-purity this compound from Aconitum species. The methodologies described encompass a multi-step approach, including initial extraction, preliminary purification through acid-base partitioning and column chromatography, and final purification using advanced techniques such as high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC).
Overall Workflow for this compound Isolation
The isolation of high-purity this compound is a systematic process that involves the removal of a wide range of impurities from the crude plant extract. The general workflow is depicted below.
Caption: Overall workflow for the isolation of high-purity this compound.
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification
This protocol describes the initial steps to obtain an enriched alkaloid fraction from the raw plant material.
3.1.1. Materials and Reagents
-
Dried and powdered roots of Aconitum species
-
95% Ethanol
-
2% Hydrochloric acid (HCl)
-
Ammonia solution (25%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
3.1.2. Procedure
-
Extraction:
-
Macerate 1 kg of powdered Aconitum roots with 10 L of 95% ethanol at room temperature for 24 hours.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude syrup.
-
-
Acid-Base Partitioning:
-
Dissolve the crude syrup in 2 L of 2% HCl.
-
Wash the acidic solution three times with an equal volume of ethyl acetate to remove neutral and weakly acidic impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to approximately 10 with ammonia solution.
-
Extract the basified aqueous solution three times with an equal volume of ethyl acetate to isolate the total alkaloids.
-
Combine the ethyl acetate layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the ethyl acetate to dryness to yield the crude alkaloid extract.
-
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a successful method for the separation of five C19-diterpenoid alkaloids, including this compound, from Aconitum duclouxii[1].
3.2.1. Materials and Reagents
-
Crude alkaloid extract from Protocol 1
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Ammonia solution (25%)
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Analytical High-Performance Liquid Chromatography (HPLC) system for purity analysis
3.2.2. HSCCC System Preparation
-
Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, water, and 25% ammonia solution in a volume ratio of 1:1:1:1:0.1.
-
Equilibration: Thoroughly mix the two phases in a separatory funnel and allow them to separate. The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.
-
Column Filling: Fill the HSCCC column with the upper stationary phase.
-
Equilibration Run: Pump the lower mobile phase into the column at a flow rate of 2.0 mL/min while the apparatus rotates at 850 rpm until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established.
3.2.3. Separation Procedure
-
Sample Preparation: Dissolve 1 g of the crude alkaloid extract in 10 mL of the mobile phase.
-
Injection: Inject the sample solution into the HSCCC system.
-
Elution and Fraction Collection: Continue to pump the mobile phase at a flow rate of 2.0 mL/min. Monitor the effluent at 254 nm and collect fractions based on the chromatogram.
-
Isolation and Analysis: Combine the fractions containing this compound, evaporate the solvent, and analyze the purity of the isolated compound using analytical HPLC.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol provides a general method for the final purification of this compound using prep-HPLC. The specific conditions may require optimization based on the composition of the semi-purified extract.
3.3.1. Materials and Reagents
-
Semi-purified this compound fraction
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate or formic acid (for mobile phase modification)
-
Deionized water
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)
-
Analytical HPLC system for purity analysis
3.3.2. Prep-HPLC Procedure
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer like ammonium bicarbonate or formic acid) to achieve good resolution between this compound and adjacent impurities.
-
-
Scale-Up to Preparative Scale:
-
Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Mobile Phase: A gradient of Acetonitrile (A) and water containing 10 mM ammonium bicarbonate (B).
-
Gradient: A typical gradient might be 20-50% A over 40 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 235 nm.
-
-
Purification Run:
-
Dissolve the semi-purified this compound fraction in the initial mobile phase.
-
Inject the sample onto the preparative column.
-
Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Combine the pure fractions and remove the organic solvent by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound.
-
Confirm the purity using analytical HPLC, and the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
The following table summarizes the quantitative data from a one-step HSCCC separation of a crude alkaloid extract from Aconitum duclouxii[1].
| Compound | Crude Extract (mg) | Purified Compound (mg) | Yield (%) | Purity (%) |
| This compound | 1000 | 148.2 | 14.82 | 98.4 |
| N-deethylaconitine | 1000 | 24.1 | 2.41 | 97.2 |
| Aconitine | 1000 | 250.6 | 25.06 | 98.2 |
| Deoxyaconitine | 1000 | 73.9 | 7.39 | 96.8 |
| Ducloudine A | 1000 | 31.4 | 3.14 | 96.6 |
Visualizations
Logical Relationship of Purification Steps
References
Safe handling and disposal procedures for benzoylaconine
Application Notes and Protocols for Benzoylaconine
Introduction
This compound is a diterpenoid alkaloid derived from plants of the Aconitum species, commonly known as monkshood or wolfsbane.[1] It is the primary active metabolite of aconitine, formed through hydrolysis.[2] While it is noted to be approximately 100 times less toxic than aconitine, it is still a potent compound with significant health risks.[1][2] It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] These application notes provide detailed procedures for the safe handling and disposal of this compound to minimize exposure and ensure the safety of laboratory personnel.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 466-24-0 | [3][4][5][6] |
| Molecular Formula | C₃₂H₄₅NO₁₀ | [1][4][5][6] |
| Molecular Weight | 603.7 g/mol | [2][4][5][6] |
| Appearance | White crystalline solid | [1][4][6] |
| Solubility | Soluble in: Methanol, Ethanol, Isopropanol, Chloroform, DMF (25 mg/ml), DMSO (20 mg/ml) | [2][4][6] |
| Slightly soluble in: Water | [2][4] | |
| Soluble in: PBS (pH 7.2) at 10 mg/ml | [6] | |
| Storage Temperature | -20°C for long-term storage | [6][7] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [6] |
Table 2: Toxicity and Hazard Information for this compound
| Hazard Information | Description | Source(s) |
| GHS Classification | Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. | [3] |
| Skin Irritation (Category 2): H315 - Causes skin irritation. | [3] | |
| Eye Irritation (Category 2A): H319 - Causes serious eye irritation. | [3] | |
| Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation. | [3] | |
| Signal Word | Warning | [3] |
| Toxicity Profile | Poison by intravenous and intraperitoneal routes. | [4] |
| LD₅₀ (Intraperitoneal) | 70 mg/kg (mouse) | [3] |
| Primary Routes of Exposure | Ingestion, inhalation, skin contact, eye contact. | [3][7][8] |
| Symptoms of Exposure | May occur hours after the accident; medical observation for at least 48 hours is recommended. | [3] |
| Decomposition | Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition. | [4] |
Experimental Protocols
Protocol 1: Safe Handling of this compound
This protocol outlines the necessary engineering controls, personal protective equipment, and procedures for safely handling this compound in a laboratory setting.
1. Engineering Controls:
- Fume Hood: All work involving solid this compound or solutions thereof must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
- Ventilation: The laboratory should be well-ventilated.[7]
- Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[9]
2. Personal Protective Equipment (PPE):
- Hand Protection: Wear chemical-resistant nitrile gloves. Double-gloving is recommended to prevent skin contact.[8]
- Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[3][8]
- Body Protection: A disposable, chemical-resistant lab coat or coveralls must be worn over personal clothing.[8]
- Foot Protection: Fully enclosed, chemical-resistant shoes are required.[8]
- Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[7]
3. Handling Procedures:
- Weighing: Weigh solid this compound within the fume hood. Use dedicated, clearly labeled weighing equipment.[8]
- Solution Preparation: When preparing solutions, slowly add the solvent to the pre-weighed solid this compound to prevent splashing or aerosol generation.[8]
- Aerosol Prevention: Any procedure with the potential to generate aerosols (e.g., vortexing, sonicating) must be performed in a sealed container and within the fume hood.[8]
- Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[7][9]
Protocol 2: Emergency Procedures
This protocol details the immediate actions to be taken in case of accidental exposure or spills.
1. First Aid Measures:
- Ingestion: Do not induce vomiting. Immediately call a physician or poison control center. If the person is conscious, rinse their mouth with copious amounts of water.[3][7]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
- Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing. If symptoms persist, consult a doctor.[3]
2. Spill Response:
- Evacuation: Evacuate all non-essential personnel from the spill area.
- Control: If safe to do so, turn off all ignition sources.[10]
- Containment: Use a spill kit with appropriate absorbent materials to contain the spill. Do not let the product enter drains.[7][8]
- Cleanup:
- For solid spills, carefully sweep up the material without creating dust and place it in a sealed, labeled hazardous waste container.
- For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), collect, and place into a sealed, labeled hazardous waste container.
- Decontamination: Decontaminate the spill area and all equipment used for cleanup with an appropriate cleaning agent.[8]
- Ventilation: Ventilate the area thoroughly after cleanup.[11]
Protocol 3: Disposal of this compound Waste
This protocol describes the procedures for the safe disposal of this compound and contaminated materials.
1. Waste Classification:
- All this compound, whether in solid or solution form, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, containers) must be treated as hazardous chemical waste.[3][8]
2. Waste Collection and Storage:
- Containers: Use dedicated, leak-proof, and clearly labeled containers for hazardous waste. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
- Segregation: Do not mix this compound waste with other waste streams unless compatible. Keep away from strong oxidizing/reducing agents and strong acids/alkalis.[7]
- Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection. Keep containers tightly sealed.[7]
3. Disposal Method:
- Prohibition: DO NOT dispose of this compound waste down the drain or in regular trash.[3][12] It is classified as slightly hazardous to water, and large quantities should not reach groundwater or sewage systems.[3]
- Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[10]
Visualizations
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Hierarchy of Controls for Managing this compound Exposure Risk.
References
- 1. CAS 466-24-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | 466-24-0 [chemicalbook.com]
- 5. This compound | C32H45NO10 | CID 60155417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. biocrick.com [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. biosynth.com [biosynth.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting & Optimization
How to improve the yield of benzoylaconine extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of benzoylaconine from plant material, primarily from the genus Aconitum.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Cell Wall Disruption: The solvent cannot efficiently penetrate the plant material. | Ensure the plant material is finely powdered to increase the surface area for extraction.[1] |
| Inappropriate Solvent: The solvent used may not have the optimal polarity for this compound. | This compound is soluble in organic solvents like methanol, ethanol, and chloroform, and slightly soluble in water.[2] Consider using a mixture of solvents, such as 90% ethanol-water, which has been shown to be effective for extracting related alkaloids.[3] | |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may not be ideal. | Optimize these parameters. For instance, in ultrasound-assisted extraction (UAE) of related alkaloids, a time of around 40 minutes has been effective.[3] For reflux extraction, a duration of 1-2 hours repeated multiple times may be necessary. The ideal temperature will depend on the method, but for many techniques, temperatures between 40°C and 80°C are common.[4][5] | |
| Inefficient Acid-Base Partitioning: The pH may not be optimal for separating the alkaloid. | Ensure the pH is sufficiently acidic (e.g., pH 2) to protonate the alkaloid and move it to the aqueous phase, and sufficiently basic (e.g., pH 9-10) to deprotonate it for extraction into the organic phase.[6] | |
| Hydrolysis of this compound: Excessive heat or prolonged exposure to acidic or basic conditions can lead to the hydrolysis of this compound to aconine, a less desirable compound.[2] | Carefully control the temperature and duration of the extraction and purification steps. Avoid overly harsh acidic or basic conditions. | |
| Presence of Impurities in Final Extract | Co-extraction of Other Compounds: The initial extraction solvent may be too broad in its selectivity. | Employ a defatting step with a non-polar solvent like n-hexane or petroleum ether before the main extraction to remove lipids.[6] |
| Ineffective Chromatographic Separation: The column chromatography parameters may not be optimized. | Use a suitable stationary phase (e.g., silica gel or alumina) and a gradient elution system with solvents of increasing polarity to effectively separate this compound from other alkaloids and impurities. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound and its precursor, aconitine, can vary significantly depending on the plant's species, growing conditions, and harvest time. | Standardize the plant material as much as possible. If feasible, analyze the raw material for its initial alkaloid content. |
| Inconsistent Processing: The method used to process the raw plant material (e.g., drying, steaming) can significantly impact the conversion of aconitine to this compound.[7] | Maintain consistent processing parameters for all batches of plant material to ensure a similar starting composition for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing this compound yield?
A1: While several factors are important, the processing of the raw plant material is arguably the most critical. This compound is often formed by the hydrolysis of the more toxic aconitine during processing methods like boiling or steaming.[2][7] Therefore, optimizing the processing conditions to favor the conversion of aconitine to this compound without further degradation is a key strategy to maximize the final yield.
Q2: Which extraction method is the most efficient for this compound?
A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction in terms of time and solvent consumption.[6][8] For instance, MAE has been reported to yield higher total phenolic and alkaloid content compared to UAE and conventional solvent extraction in some plant materials.[6] Pulsed Electric Field (PEF) extraction has also shown very high efficiency and short extraction times for related alkaloids from Aconitum.[3] The choice of method will depend on the available equipment and the scale of the extraction.
Q3: How does pH influence the extraction of this compound?
A3: pH is a critical parameter in the purification of this compound, particularly during acid-base extraction . As an alkaloid, this compound is a basic compound. In an acidic solution (low pH), it becomes protonated to form a salt, which is soluble in the aqueous phase. In a basic solution (high pH), it is in its free base form, which is more soluble in organic solvents.[9] This difference in solubility is exploited to separate it from neutral and acidic impurities.
Q4: What is the relationship between aconitine and this compound during extraction?
A4: Aconitine is a diester-diterpenoid alkaloid, while this compound is a monoester-diterpenoid alkaloid. During processing (e.g., heating in water) or under certain extraction conditions, aconitine can be hydrolyzed, losing an acetyl group to form the less toxic this compound.[2] This conversion can be a deliberate step to increase the yield of this compound. However, further hydrolysis can convert this compound into aconine, which is undesirable.
Data Presentation
The following tables summarize quantitative data on the extraction of Aconitum alkaloids. Note: Direct comparative data for this compound is limited. The data presented here for different extraction methods often refers to total alkaloids or other major alkaloids from Aconitum species and should be considered as indicative for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Aconitum Alkaloids
| Extraction Method | Plant Material | Target Alkaloid(s) | Extraction Time | Yield | Reference |
| Pulsed Electric Field (PEF) | Aconitum coreanum | Guanfu base A | < 1 min | 3.94 mg/g | [3] |
| Ultrasonic-Assisted (UAE) | Aconitum coreanum | Guanfu base A | 40 min | Lower than PEF | [3] |
| Heat Reflux (HRE) | Aconitum coreanum | Guanfu base A | 10 hours | Lower than PEF & UAE | [3] |
| Microwave-Assisted (MAE) | Matthiola ovatifolia | Total Alkaloids | Not specified | 71.6 mg AE/g DW | [6] |
| Ultrasound-Microwave-Assisted (UMAE) | Matthiola ovatifolia | Total Alkaloids | Not specified | Lower than MAE | [6] |
Table 2: Influence of Processing on this compound Content
| Processing Method | Duration | Change in Aconitine | Change in this compound | Reference |
| Steaming at 120°C | 10 min | 90.4% reduction | 4.5-fold increase | [7] |
| Steaming at 120°C | 120 min | 99.8% reduction | 7.9-fold increase | [7] |
| Boiling | 6 hours | Significant decrease | ~10-fold increase | [10] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for this compound Purification
This protocol outlines a general procedure for the purification of this compound from a crude plant extract using acid-base partitioning.
-
Acidification: Dissolve the crude extract in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 2% HCl).
-
Aqueous Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acidic solution two more times to ensure complete transfer of the alkaloids.
-
Basification: Combine all the aqueous extracts. Slowly add a base (e.g., concentrated ammonia solution) to the aqueous extract while stirring until the pH reaches 9-10. This will deprotonate the this compound, making it less water-soluble.
-
Organic Extraction: Transfer the basic aqueous solution to a clean separatory funnel and add an equal volume of an organic solvent (e.g., chloroform or dichloromethane).
-
Final Extraction: Shake the funnel and allow the layers to separate. The free base this compound will now be in the organic layer. Drain the organic layer. Repeat this extraction step two more times with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts and wash with distilled water to remove any remaining base. Dry the organic layer over anhydrous sodium sulfate and then filter. Evaporate the solvent under reduced pressure to obtain the purified alkaloid fraction.
Protocol 2: HPLC-UV Quantification of this compound
This protocol provides a general framework for the quantification of this compound in an extract using High-Performance Liquid Chromatography with UV detection.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the final extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium bicarbonate or phosphate buffer at a slightly acidic to neutral pH) is often effective.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 230-240 nm.
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
Caption: Hydrolysis pathway of aconitine to this compound and aconine.
Caption: Workflow for the acid-base extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Response Surface Methodology for Optimization of Citrullus lanatus Rind Extraction Conditions, Phytochemical Screening and its Antioxidant Activities | Trends in Sciences [tis.wu.ac.th]
- 6. Comparative analysis of solvent and advanced extraction techniques for optimizing phytochemical yield and bioactivity of Matthiola ovatifolia (Boiss.) Aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-base_extraction [bionity.com]
- 10. mdpi.com [mdpi.com]
- 11. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Settings for Benzoylaconine
Welcome to the technical support center for the analysis of benzoylaconine using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular ion of this compound observed in positive ion mode electrospray ionization (ESI) mass spectrometry?
A1: In positive ion mode ESI, this compound (molecular weight: 603.71 g/mol ) is most commonly detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 604.2. It is crucial to select this ion as the precursor for tandem mass spectrometry (MS/MS) experiments.
Q2: What are the recommended multiple reaction monitoring (MRM) transitions for quantifying this compound?
A2: The most widely used and sensitive MRM transition for this compound is the fragmentation of the precursor ion m/z 604.2 to the product ion m/z 105.0.[1] This transition is highly specific due to the characteristic loss of the benzoyl group.
Q3: What causes the formation of the m/z 105 fragment ion?
A3: The fragment ion at m/z 105 corresponds to the benzoyl cation ([C₆H₅CO]⁺). This stable fragment is formed by the cleavage of the ester bond linking the benzoyl group to the aconine core of the molecule during collision-induced dissociation (CID). The formation of the benzoyl cation is a characteristic fragmentation pathway for benzoylated compounds.
Q4: Are there any common adducts I should be aware of when analyzing this compound?
A4: Yes, in electrospray ionization, it is common to observe adduct formation. For this compound, you may see sodium ([M+Na]⁺ at m/z 626.2) and potassium ([M+K]⁺ at m/z 642.2) adducts. These adducts can reduce the intensity of your target protonated molecule ([M+H]⁺) and complicate data interpretation. Using high-purity solvents and plasticware instead of glassware can help minimize sodium and potassium contamination.
Q5: What could be the cause of in-source fragmentation of this compound, and how can I minimize it?
A5: In-source fragmentation is the breakdown of the analyte in the ionization source before it reaches the mass analyzer. For aconitine-type alkaloids, this can occur due to high source temperatures or high declustering potentials/fragmentor voltages. This can lead to a reduced signal for the intended precursor ion (m/z 604.2) and an increased signal for fragment ions in the full scan spectrum. To minimize in-source fragmentation, it is advisable to optimize the source temperature and declustering potential to the lowest values that still provide adequate desolvation and ion transfer.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
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Asymmetrical peaks with a "tail" extending from the back of the peak.
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Asymmetrical peaks with a "front" extending from the beginning of the peak.
-
Reduced peak height and poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Alkaloids like this compound are basic and can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing. Solution: Lower the pH of the mobile phase to around 3 using an additive like formic acid. This protonates the silanol groups, reducing their interaction with the protonated analyte. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion, often fronting. Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes. Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, replace the column. Using a guard column can help extend the life of your analytical column. |
Issue 2: Signal Instability or Low Sensitivity
Symptoms:
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Inconsistent peak areas for replicate injections.
-
Low signal-to-noise ratio for the analyte peak.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components can suppress or enhance the ionization of this compound. Solution: Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is often effective. Also, ensure your chromatography is optimized to separate this compound from the bulk of the matrix. |
| Suboptimal Ion Source Parameters | Incorrect settings for gas flows, temperatures, or voltages can lead to poor ionization efficiency. Solution: Systematically optimize ion source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage) by infusing a standard solution of this compound. |
| Formation of Multiple Adducts | As mentioned in the FAQs, the formation of sodium and potassium adducts can reduce the signal of the protonated molecule. Solution: Use high-purity mobile phase additives and solvents. If adduct formation is persistent, you may need to quantify using the sum of all adducts or try to promote the formation of a single adduct type by adding a low concentration of the corresponding salt to the mobile phase. |
Issue 3: Carryover (Memory Effect)
Symptoms:
-
A peak for this compound is observed in a blank injection immediately following a high-concentration sample.
Possible Causes and Solutions:
| Cause | Solution |
| Adsorption to LC System Components | Aconitine alkaloids can be "sticky" and adsorb to surfaces in the autosampler, injector, and column. Solution: Optimize the needle wash solution in the autosampler. A wash solution containing a high percentage of organic solvent and a small amount of acid or base (depending on the nature of the carryover) is often effective. Injecting multiple blanks after high-concentration samples may be necessary. |
| Contamination of the Mass Spectrometer Source | The ion source can become contaminated over time, leading to persistent background signals. Solution: Follow the manufacturer's instructions for cleaning the ion source components. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of this compound and related aconitine-type alkaloids. These values should be used as a starting point for method development and optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example |
| This compound (BAC) | 604.2 | 105.0 | 35-45 |
| Aconitine (AC) | 646.3 | 586.3 | 25-35 |
| Mesaconitine (MA) | 632.3 | 572.3 | 25-35 |
| Hypaconitine (HA) | 616.3 | 556.3 | 25-35 |
| Benzoylmesaconine (BMA) | 590.2 | 105.0 | 35-45 |
| Benzoylhypaconine (BHA) | 574.2 | 105.0 | 35-45 |
Note: Optimal collision energies are instrument-dependent and should be determined experimentally.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma.
-
Pre-treatment: To 200 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Visualizations
This compound Fragmentation Pathway
The following diagram illustrates the characteristic fragmentation of protonated this compound in tandem mass spectrometry.
Caption: Fragmentation of this compound to its characteristic product ion.
Troubleshooting Workflow for Poor Peak Shape
This flowchart provides a logical approach to diagnosing and resolving issues with peak asymmetry.
Caption: A step-by-step guide to troubleshooting poor peak shape.
References
Technical Support Center: Overcoming Solubility Challenges with Benzoylaconine in Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address common solubility issues encountered when working with benzoylaconine in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and use of this compound solutions in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous buffer?
A1: this compound is a diterpenoid alkaloid with poor aqueous solubility.[1] Precipitation upon dilution into an aqueous buffer is a common issue and typically occurs due to a phenomenon known as "solvent-shift" precipitation. You are likely dissolving this compound in an organic solvent like DMSO to create a high-concentration stock solution. When this is rapidly diluted into an aqueous buffer, the solvent environment changes drastically, causing the poorly soluble this compound to crash out of solution.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubilizing capacity for this compound, with a reported solubility of up to 100 mg/mL.[2] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used, with reported solubilities of 25 mg/mL.[3]
Q3: What is the maximum concentration of this compound I can use in my aqueous buffer?
A3: The maximum concentration of this compound that can be achieved in an aqueous buffer is highly dependent on the pH of the buffer, the presence of co-solvents, and temperature. In phosphate-buffered saline (PBS) at pH 7.2, the solubility is reported to be 10 mg/mL.[3] However, this concentration may be lower in other buffers or at different pH values. It is crucial to experimentally determine the kinetic solubility in your specific assay conditions.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weakly basic compound with a predicted pKa of 11.94.[1] This means that its solubility is pH-dependent. In acidic solutions (pH below its pKa), this compound will be protonated and exist as a more soluble salt form. As the pH increases and becomes more alkaline, the compound will be in its less soluble free base form. Therefore, you can expect higher solubility in more acidic buffers.
Q5: Is there a more soluble form of this compound available?
A5: While the free base is commonly used, the hydrochloride (HCl) salt form of this compound may offer improved aqueous solubility, particularly in neutral to acidic solutions.[4] For basic drugs, the hydrochloride salt form is often more soluble than the free base.[5][6] If you are consistently facing solubility issues with the free base, exploring the use of this compound HCl could be a viable alternative.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Dilution
| Potential Cause | Troubleshooting Steps |
| Solvent-Shift Precipitation | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution. 2. Vortex During Dilution: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations. |
| Concentration Exceeds Solubility Limit | 1. Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in your specific buffer. Try reducing the final concentration. 2. Determine Kinetic Solubility: Perform a simple experiment to determine the approximate solubility limit in your assay medium (see Experimental Protocol 2). |
| Buffer Composition | 1. Change Buffer System: Certain buffer components can interact with your compound and reduce its solubility. Try a different buffer system (e.g., switch from phosphate to a Tris-based buffer). |
Issue: Solution is Initially Clear but Becomes Cloudy Over Time
| Potential Cause | Troubleshooting Steps |
| Compound Instability | 1. Prepare Fresh Solutions: this compound may not be stable in your aqueous buffer over extended periods. Prepare fresh working solutions immediately before each experiment. 2. Store Properly: If short-term storage is necessary, store the aqueous solution at 4°C and use it within a few hours. Avoid repeated freeze-thaw cycles of aqueous solutions. |
| Temperature Effects | 1. Maintain Constant Temperature: The solubility of this compound may be temperature-dependent. Ensure that all solutions are maintained at a consistent temperature throughout your experiment. |
Quantitative Data on this compound Solubility
| Solvent/Buffer | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (165.64 mM) | [2] |
| Dimethylformamide (DMF) | 25 mg/mL | [3] |
| Ethanol | 25 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | [3] |
| Water | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
This protocol provides a step-by-step method for preparing a concentrated stock solution of this compound in DMSO and subsequent dilution to a working concentration in an aqueous buffer.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 603.7 g/mol .
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, prepare an intermediate dilution of your stock solution in the aqueous buffer.
-
For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 in your pre-warmed (37°C) aqueous buffer.
-
Add the DMSO stock dropwise to the vortexing buffer.
-
-
Prepare the Final Working Solution:
-
Dilute the intermediate solution (or the stock solution if not preparing an intermediate) to your desired final concentration in the pre-warmed aqueous buffer.
-
Always add the solution containing the higher concentration of organic solvent to the larger volume of aqueous buffer while vortexing.
-
Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
Protocol 2: Determining the Approximate Kinetic Solubility
This simple protocol can help you estimate the maximum concentration of this compound that will remain in solution in your specific experimental buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your experimental aqueous buffer
-
Clear microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your aqueous buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions.
-
Vortex each dilution thoroughly.
-
Incubate the solutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each tube or well for any signs of precipitation (cloudiness, visible particles).
-
The highest concentration that remains clear is your approximate kinetic solubility under those conditions.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8. This is achieved through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7] The diagram below illustrates this inhibitory action.
References
- 1. This compound | 466-24-0 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Diterpenoid Alkaloids Isolated from Delphinium brunonianum and Their Inhibitory Effects on Hepatocytes Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzoylaconine Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice to prevent the degradation of benzoylaconine during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum stability, solid this compound should be stored in a tightly sealed container in a dry, dark place.[1] It is stable for several weeks at ambient temperatures for shipping purposes.[1] However, specific temperature recommendations vary for short- and long-term storage.
Table 1: Recommended Storage Temperatures for Solid this compound
| Storage Duration | Recommended Temperature | Shelf Life |
| Short-term (days to weeks) | 0 - 4°C or 2 - 8°C[1][2] | Not specified |
| Long-term (months to years) | -20°C[1][2][3][4] | >3 years if stored properly[1][4] |
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO, ethanol, and methanol, but only slightly soluble in water.[3][5][6] Due to lower stability in solution compared to its solid form, proper handling and storage of stock solutions are critical.
When preparing solutions, it is recommended to use fresh, anhydrous solvents, as moisture can accelerate degradation.[7] For maximum product recovery from vials of solid compound, centrifuge the original vial before removing the cap.[3]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommended Solvent |
| -80°C | Up to 1 year[7] | DMSO[1][7] |
| -20°C | Up to 1 month[7] | DMSO[7] |
Key Best Practice: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[7]
Q3: What is the primary cause of this compound degradation?
The primary degradation pathway for this compound is hydrolysis . This compound is a monoester diterpenoid alkaloid.[5] It is formed when the C8-acetyl group of a diester alkaloid like aconitine is hydrolyzed.[5][8][9] this compound itself can be further hydrolyzed, breaking the C14-benzoyl ester bond to form aconine, which has significantly different biological activity and toxicity.[8][10][11]
Factors that can accelerate hydrolysis and overall degradation include:
-
pH: Both acidic and basic conditions can catalyze ester hydrolysis.[12] Maintaining a neutral pH is generally advisable for compounds with ester linkages.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and thermal degradation.[13][14]
-
Moisture: The presence of water is necessary for hydrolysis. Using anhydrous solvents and storing materials in dry conditions is crucial.
-
Light and Oxidation: While hydrolysis is the main concern, exposure to light and oxidizing agents should also be minimized as they can affect the stability of many pharmaceutical compounds.[13][15]
Q4: How can I analyze my sample to check for degradation?
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its potential degradation products like aconine.[16][17] This technique allows for the accurate assessment of sample purity and stability over time.
Troubleshooting Guide
My this compound sample shows unexpected degradation. What should I check?
If you observe poor experimental results, loss of activity, or see unexpected peaks during analysis, use the following guide to troubleshoot potential causes of degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. biocrick.com [biocrick.com]
- 3. usbio.net [usbio.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing [frontiersin.org]
- 9. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Studies on hydrolysis of aconitine] [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activities and pharmacokinetics of aconitine, this compound, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Crude Benzoylaconine Extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of crude benzoylaconine extract.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and primary challenges in purifying crude this compound extract?
A1: The initial step in purifying crude this compound extract typically involves a preliminary separation to remove highly polar or non-polar impurities. This is often achieved through liquid-liquid extraction or solid-phase extraction. The primary challenges encountered are the presence of structurally similar alkaloids, which makes separation difficult, and the potential for degradation of the target compound.[1][2][3] this compound, like other aconitine-type diterpenoid alkaloids, can be sensitive to pH and temperature, leading to hydrolysis or other degradation reactions.[4]
Q2: How can I improve the yield of purified this compound?
A2: Low yield is a common issue in natural product isolation.[5] To improve the yield of this compound, consider the following:
-
Optimize Extraction: Ensure the initial extraction method is efficient. Factors like solvent choice, temperature, and extraction time can significantly impact the amount of crude extract obtained.[5][6][7]
-
Minimize Degradation: this compound can degrade under harsh conditions. It is advisable to work at low temperatures, protect the sample from light and air, and control the pH of solutions.[4][5]
-
Fraction Collection: During chromatography, collect smaller fractions and analyze them using Thin Layer Chromatography (TLC) to avoid mixing pure fractions with impure ones.[5]
-
Recrystallization Solvent: If using recrystallization, the choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, maximizing crystal formation upon cooling.[8][9][10]
Q3: What are the recommended storage conditions for purified this compound?
A3: Purified this compound should be stored at -20°C to ensure its stability over a long period.[11] It has been shown to be stable for at least four years under these conditions.[11] For short-term storage, refrigeration at 4°C may be adequate.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of this compound from Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first to find an eluent that gives a retention factor (Rf) of approximately 0.3-0.4 for this compound.[5] A gradient elution, gradually increasing the solvent polarity, can also improve separation.[5] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general guideline is to use a 20-50 fold excess by weight of the stationary phase (e.g., silica gel) to the sample.[12] | |
| Incompatible stationary phase. | If this compound is unstable on silica gel (which is acidic), consider using a more inert stationary phase like neutral alumina or a bonded phase like C18.[1][5] | |
| Low Recovery of this compound from the Column | Irreversible adsorption onto the stationary phase. | This can happen with highly polar stationary phases like alumina.[1] Deactivating the stationary phase (e.g., by adding a small amount of water to alumina) or using a less polar stationary phase can mitigate this. Using a more polar eluent can also help desorb the compound. |
| Compound degradation on the column. | Work at lower temperatures and protect the column from light.[5] Ensure the solvents used are of high purity and free from contaminants that could catalyze degradation. | |
| Cracked or Channeled Column Bed | Improper packing of the column. | Pack the column using a slurry method to ensure a homogenous bed.[13][14] Avoid letting the column run dry, as this can cause cracking.[14] |
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks for this compound | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as a small amount of triethylamine or trifluoroacetic acid, to mask active sites on the stationary phase and improve peak shape.[15] For benzoylmesaconine, a related compound, a mobile phase containing 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine has been used successfully.[16] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution Between this compound and Impurity Peaks | Inadequate mobile phase composition. | Optimize the gradient elution profile. Adjusting the initial and final solvent compositions, as well as the gradient steepness, can significantly improve resolution.[16] |
| Incorrect column chemistry. | Ensure the use of a suitable column. A C18 reversed-phase column is commonly used for the separation of aconitum alkaloids.[16] | |
| Drifting Baseline | Column contamination or degradation. | Flush the column with a strong solvent (e.g., isopropanol or acetonitrile). If the problem persists, the column may need to be replaced. |
| Mobile phase issues. | Ensure the mobile phase is properly degassed and filtered. A drifting baseline can also be caused by changes in mobile phase composition or temperature. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent. | Add a "poor" solvent (in which this compound is less soluble) dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly. This is known as a multi-solvent system.[8] |
| The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. | |
| Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization. | |
| Low Yield of Crystals | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product.[10] |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[17] | |
| Crystals were washed with a solvent that was not cold enough. | Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[17] |
Experimental Protocols
Column Chromatography for this compound Purification
Objective: To separate this compound from other alkaloids and impurities in the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Develop a suitable mobile phase system using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good solvent system will give a clear separation of spots with the this compound spot having an Rf value of around 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
Wash the column with the mobile phase until the bed is stable. Do not let the column run dry.[13][14]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Alternatively, use a dry loading method by adsorbing the crude extract onto a small amount of silica gel and then carefully adding this to the top of the column.[13]
-
-
Elution:
-
Start eluting the column with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[13]
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
Objective: To analyze the purity of this compound fractions and for final purification.
Instrumentation and Conditions (based on a method for the related benzoylmesaconine[16]):
| Parameter | Condition |
| Column | RP-C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Phosphoric Acid (adjusted to pH 3.0 with Triethylamine) |
| Mobile Phase B | Water with 0.1% Phosphoric Acid (adjusted to pH 3.0 with Triethylamine) |
| Gradient Elution | A typical gradient might start with a low percentage of Mobile Phase A, increasing linearly over time to elute more retained compounds. A starting point could be 10-20% A, increasing to 70-80% A over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Room Temperature or controlled at 25°C |
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the gradient program. Record the chromatogram.
-
Analysis: Identify the this compound peak based on its retention time, which can be confirmed by running a standard if available. Purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
Recrystallization of this compound
Objective: To further purify this compound obtained from chromatography.
Materials:
-
Purified this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture like hexane/ethyl acetate)[8]
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel and vacuum flask
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. This can be determined through small-scale solubility tests.[9]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[10][18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: this compound's effect on drug transporter expression pathways.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. caymanchem.com [caymanchem.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. benchchem.com [benchchem.com]
- 14. Virtual Labs [oc-amrt.vlabs.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Addressing Inconsistent Results in Benzoylaconine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving benzoylaconine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our in vitro cell-based assays with this compound. What are the potential causes?
A1: Inconsistent results in cell-based assays are a common challenge. Several factors can contribute to this variability when working with this compound:
-
Compound Stability and Solubility: this compound's stability in aqueous solutions can be limited. It is recommended to prepare fresh solutions for each experiment from a DMSO stock.[1] Precipitation of the compound, especially at higher concentrations when diluted from a DMSO stock into aqueous media, can lead to inaccurate dosing.[1]
-
Cell Line Specificity: The response to this compound can vary significantly between different cell lines due to variations in the expression of its targets and metabolic enzymes.
-
Assay Interference: this compound may interfere with certain cell viability assays. For example, compounds with antioxidant properties can directly reduce tetrazolium salts (e.g., MTT, MTS), leading to an overestimation of cell viability.[2] It is crucial to run appropriate controls to test for such interference.
-
Inconsistent Culture Conditions: Variations in cell passage number, confluency, and media composition can all impact cellular response.
Q2: Our LC-MS/MS quantification of this compound shows poor reproducibility. What are the common pitfalls?
A2: Reproducibility in LC-MS/MS analysis of Aconitum alkaloids like this compound can be affected by several factors:[3][4][5]
-
Sample Preparation: Inefficient extraction from complex matrices (e.g., plasma, tissue) can lead to variable recovery. A robust sample preparation protocol, such as solid-phase extraction (SPE), is critical.[6]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. It is essential to evaluate and minimize matrix effects during method validation.[6]
-
Instability: this compound can be prone to degradation during sample collection, storage, and processing. Proper handling and storage of samples, typically at low temperatures, are crucial.[7]
-
Chromatographic Conditions: Suboptimal chromatographic separation can lead to co-elution with interfering substances. Method development should focus on achieving good peak shape and resolution.[4]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure consistency in your experiments, follow these best practices for handling this compound:
-
Stock Solutions: Prepare a high-concentration stock solution in a high-quality, anhydrous solvent like DMSO.[8]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Studies on other compounds in DMSO show that multiple freeze-thaw cycles can lead to degradation.[8]
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock in the appropriate cell culture medium or buffer.[1] Avoid storing this compound in aqueous solutions for extended periods.[1]
-
Solubility Check: After diluting the DMSO stock in aqueous media, visually inspect for any precipitation. If precipitation occurs, gentle warming or sonication may help, but it is often indicative of exceeding the compound's solubility limit in that medium.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommendation |
| Compound Precipitation | Visually inspect wells after adding this compound. | Prepare fresh dilutions for each experiment. Consider lowering the highest concentration or increasing the final DMSO percentage (while keeping it below toxic levels for your cells). |
| Assay Interference | Run a cell-free control with this compound and the viability reagent. | If interference is observed, switch to an alternative viability assay that uses a different detection principle (e.g., ATP-based assay).[2] |
| Variable Cell Growth | Monitor cell confluency and passage number. | Use cells within a consistent passage number range and seed plates to achieve a consistent confluency at the time of treatment. |
| Inconsistent Exposure Time | Standardize incubation times across all experiments. | Use a precise timer and a consistent workflow for adding reagents and taking readings. |
Data Presentation: Illustrative IC50 Value Variability
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Compound X | 48 | 15.2 ± 2.1 | [9] |
| A549 (Lung Cancer) | Compound X | 48 | 28.7 ± 4.5 | [9] |
| HeLa (Cervical Cancer) | Compound X | 48 | 12.1 ± 1.8 | [9] |
| SW-480 (Colon Cancer) | Compound X | 48 | 35.4 ± 5.3 | [9] |
| HTB-26 (Breast Cancer) | Compound Y | 72 | 10 - 50 | [10] |
| PC-3 (Prostate Cancer) | Compound Y | 72 | 10 - 50 | [10] |
| HepG2 (Liver Cancer) | Compound Y | 72 | 10 - 50 | [10] |
Issue 2: Variable Results in LC-MS/MS Quantification
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommendation |
| Poor Extraction Recovery | Spike known concentrations of this compound into blank matrix before and after extraction to calculate recovery. | Optimize the extraction method (e.g., solvent type, pH, elution volume). Solid-phase extraction (SPE) is often more robust than liquid-liquid extraction.[6] |
| Matrix Effects | Infuse a constant concentration of this compound post-column while injecting an extracted blank matrix sample. | Modify the chromatographic method to separate this compound from the interfering matrix components. A more rigorous sample cleanup may also be necessary.[6] |
| Analyte Degradation | Analyze samples immediately after collection and processing. Perform stability studies at different storage temperatures. | Keep biological samples on ice during collection and process them as quickly as possible. Store plasma and other biological samples at -80°C.[7] |
| Inconsistent Calibration | Prepare fresh calibration standards for each analytical run. | Use a stable-isotope labeled internal standard for this compound if available to correct for variability in sample processing and instrument response. |
Data Presentation: Bioanalytical Method Validation Parameters
The following table presents typical validation data for an LC-MS/MS method, which can be used as a benchmark for your own method validation.
| Parameter | Concentration (ng/mL) | Acceptance Criteria | Observed Value |
| Intra-day Precision (%CV) | Low QC (5) | ≤15% | 4.8% |
| Mid QC (50) | ≤15% | 3.2% | |
| High QC (500) | ≤15% | 2.9% | |
| Inter-day Precision (%CV) | Low QC (5) | ≤15% | 6.2% |
| Mid QC (50) | ≤15% | 4.5% | |
| High QC (500) | ≤15% | 3.8% | |
| Accuracy (% Bias) | Low QC (5) | ±15% | +3.5% |
| Mid QC (50) | ±15% | -1.8% | |
| High QC (500) | ±15% | +0.9% | |
| Recovery | Low, Mid, High QC | Consistent and reproducible | 85-95% |
| Matrix Effect | Low, High QC | CV ≤15% | 7.2% |
| Data is illustrative and based on typical acceptance criteria for bioanalytical method validation.[11][12][13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: LC-MS/MS Quantification of this compound in Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an Oasis MCX SPE cartridge with methanol followed by water.
-
Load 100 µL of plasma sample (pre-spiked with an internal standard).
-
Wash the cartridge with a weak acidic solution (e.g., 2% formic acid) followed by methanol to remove interferences.
-
Elute this compound with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[6]
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Mass Spectrometry: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Signaling Pathways and Experimental Workflows
This compound and the Nrf2-Keap1 Signaling Pathway
This compound has been reported to activate the Nrf2-mediated antioxidant response.[2] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and detoxification enzymes.[14][15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 5. sciex.com [sciex.com]
- 6. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. anivet.au.dk [anivet.au.dk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Improving the stability of benzoylaconine stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing benzoylaconine stock solutions to ensure their stability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing this compound stock solutions?
A1: this compound is a white crystalline compound that is soluble in various organic solvents but only slightly soluble in water.[1] For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice.[2] Other suitable organic solvents include methanol, ethanol, isopropanol, and chloroform.[1]
Q2: How should I prepare a this compound stock solution?
A2: It is recommended to prepare stock solutions in a sterile environment. To ensure accuracy, weigh the powdered this compound using an analytical balance and add the appropriate volume of solvent to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 603.70 g/mol ), you would add 165.6 µL of solvent.[2] The solution should be vortexed until the compound is fully dissolved. For compounds with challenging solubility, gentle warming or sonication can be applied.[3]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To maximize stability and prevent degradation, stock solutions should be stored at low temperatures. The solid form of this compound is typically stored at -20°C.[4] For stock solutions, storage at -20°C is suitable for short-term use, while -80°C is recommended for long-term storage.[5] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][5]
Q4: What are the main factors that affect the stability of this compound in solution?
A4: The stability of this compound, like many chemical compounds, is influenced by several factors:
-
Hydrolysis: As a monoester alkaloid, this compound is susceptible to hydrolysis, which is a primary degradation pathway.[1][6] This process can be catalyzed by the presence of water or changes in pH.[6][7]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[7][8] Storing solutions at reduced temperatures (-20°C or -80°C) is critical.[5]
-
pH: this compound stability can be pH-dependent. Studies on similar compounds show that degradation rates can increase in alkaline or highly acidic conditions.[5][9] It is advisable to maintain solutions at a neutral or slightly acidic pH if possible.
-
Light: Exposure to UV and visible light can cause photodegradation of sensitive compounds.[7][10] It is best practice to store stock solutions in amber or light-blocking vials.[5]
-
Oxidation: The presence of oxygen can promote oxidative degradation.[7][11] While specific data for this compound is limited, purging solutions with an inert gas like nitrogen or argon before sealing can be considered for long-term storage.[5]
Q5: What is the primary degradation pathway for this compound?
A5: this compound is a hydrolysis product of the diester alkaloid, aconitine.[1] The primary degradation pathway for this compound itself is further hydrolysis, where the C14-benzoyl ester group is cleaved, resulting in the formation of aconine.[6][12] This process significantly reduces the biological activity and toxicity of the compound.[12][13]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (165.64 mM) | [2] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Isopropanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Water | Slightly Soluble |[1] |
Table 2: Recommended Storage Conditions
| Format | Condition | Duration | Rationale |
|---|---|---|---|
| Solid Powder | -20°C, dry, dark | Long-term | Prevents degradation from heat, moisture, and light.[4][7] |
| Stock Solution | -20°C in aliquots | Short-term (weeks) | Minimizes chemical degradation.[5] |
| Stock Solution | -80°C in aliquots | Long-term (months) | Provides maximum stability by significantly slowing degradation pathways.[3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 603.70)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 1 mg of this compound powder into the tube.
-
Using a calibrated micropipette, add 165.6 µL of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Cap the tube securely and vortex the solution until all solid material is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if dissolution is slow.[3]
-
To avoid repeated freeze-thaw cycles, create single-use aliquots (e.g., 10 µL) in smaller sterile tubes.[3]
-
Label all tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Method for Assessing Stock Solution Stability via HPLC
This protocol provides a general workflow to periodically check the integrity of a stored stock solution, adapted from methodologies used for analyzing aconitine hydrolysis.[6]
Materials:
-
Stored this compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Freshly prepared this compound standard solution of known concentration
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Standard Analysis: Inject the freshly prepared standard solution to determine the retention time and peak area corresponding to intact this compound. This will serve as your reference (Time 0).
-
Sample Analysis: Thaw an aliquot of the stored stock solution. Dilute it to the same concentration as the standard solution using the mobile phase.
-
Injection and Data Acquisition: Inject the diluted sample onto the HPLC system and record the chromatogram.
-
Data Analysis:
-
Compare the retention time of the major peak in your sample to the standard to confirm its identity as this compound.
-
Measure the peak area of this compound in your sample.
-
Look for the appearance of new peaks at different retention times, which may indicate degradation products like aconine.[6]
-
Calculate the percentage of remaining this compound by comparing the peak area of the stored sample to the peak area of the fresh standard. A significant decrease (>10%) suggests degradation.
-
Troubleshooting Guide
References
- 1. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TRC-B207760-10MG | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allanchem.com [allanchem.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. viallabeller.com [viallabeller.com]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Effects of Benzoylaconine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of two diterpenoid alkaloids: the highly potent aconitine and its hydrolyzed derivative, benzoylaconine. The information presented herein, supported by experimental data, is intended to inform research and development in toxicology and pharmacology.
Executive Summary
Aconitine, a principal toxic component of the Aconitum genus, exhibits profound neurotoxicity primarily by persistently activating voltage-gated sodium channels. This action leads to a cascade of deleterious effects, including excessive depolarization, disruption of ion homeostasis, and neuronal apoptosis. In contrast, this compound, a monoester derivative formed through the hydrolysis of aconitine, demonstrates significantly attenuated neurotoxic properties. This reduction in toxicity is a cornerstone of traditional medicine practices that involve processing Aconitum roots to enhance their therapeutic window. This guide will dissect these differences through quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Neurotoxicity
The following tables summarize the key quantitative differences in the neurotoxic profiles of aconitine and this compound based on available experimental data.
| Compound | Administration Route | Species | LD50 (mg/kg) | Reference(s) |
| Aconitine | Intravenous | Mouse | 0.12 | [1] |
| This compound | Intravenous | Mouse | 23 | [1] |
| Aconitine | Oral | Mouse | 1.8 | [2] |
Table 1: Comparative Median Lethal Dose (LD50) of Aconitine and this compound. This table highlights the stark difference in acute toxicity between the two compounds, with this compound being approximately 190-fold less toxic than aconitine when administered intravenously in mice.
| Compound | Assay | EC50 | Effect | Reference(s) |
| Aconitine | Synaptosomal Na+ and Ca2+ influx | ~3 µM | Increases intracellular sodium and calcium | [3] |
| Aconitine | Analgesic effect (hot plate test in mice) | 0.08 mg/kg | Potent antinociceptive activity | [4] |
Table 2: Potency of Aconitine in In Vitro and In Vivo Assays. This table provides context for the high biological activity of aconitine at low concentrations.
Mechanisms of Neurotoxicity: A Comparative Overview
The primary mechanism differentiating the neurotoxicity of aconitine and this compound lies in their interaction with voltage-gated sodium channels (VGSCs).
Aconitine acts as a potent partial agonist of VGSCs, binding to neurotoxin-binding site 2 on the alpha-subunit of the channel.[5][6] This binding leads to a persistent activation of the channels by shifting the voltage-dependence of activation towards more negative potentials and inhibiting their inactivation.[7][8] The constant influx of Na+ ions causes sustained membrane depolarization, which in turn triggers a cascade of downstream events:
-
Calcium Overload: The persistent depolarization leads to the opening of voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger, resulting in a massive influx of intracellular Ca2+.[3][9]
-
Excitotoxicity: Elevated intracellular Ca2+ can lead to an excessive release of excitatory neurotransmitters like glutamate, further contributing to neuronal damage.[9]
-
Mitochondrial Dysfunction and Oxidative Stress: Calcium overload disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and oxidative stress.[9]
-
Apoptosis: The culmination of these events activates apoptotic pathways, including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, as well as endoplasmic reticulum stress, ultimately leading to neuronal cell death.[9][10]
This compound , as a monoester diterpenoid alkaloid, is a product of the hydrolysis of the C-8 acetyl group of aconitine.[1] This structural change dramatically reduces its affinity and efficacy at voltage-gated sodium channels. Consequently, its ability to induce persistent channel activation and the subsequent neurotoxic cascade is significantly diminished.[11] While it retains some biological activity, it is considered to be 100 to 700 times less toxic than its parent compound, aconitine.[12][13]
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of aconitine and the comparatively inert nature of this compound at the neuronal level.
References
- 1. Frontiers | Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Comparative Guide to the Validation of an Analytical Method for Benzoylaconine in Plasma
For Immediate Release
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of benzoylaconine in plasma, a critical aspect of pharmacokinetic and toxicological studies involving Aconitum alkaloids. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols, performance data, and a comparative analysis of different approaches.
Introduction
This compound is a monoester-diterpenoid alkaloid and a primary toxic and active metabolite of aconitine, the main toxic component of plants from the Aconitum genus. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile, assessing toxicity, and ensuring the safety and efficacy of traditional medicines containing Aconitum species. This guide focuses on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as the primary analytical technique, while also exploring alternative sample preparation methodologies.
Comparative Analysis of Sample Preparation Methods
The choice of sample preparation is a critical step in bioanalysis, directly impacting the accuracy, precision, and sensitivity of the analytical method. Here, we compare three common techniques for the extraction of this compound from plasma: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | Chromatographic separation | Removal of proteins by precipitation | Partitioning between immiscible liquids |
| Selectivity | High | Low to Moderate | Moderate |
| Recovery | Good to Excellent | Good | Moderate to Good |
| Matrix Effect | Low | High | Moderate |
| Automation | Easily automated | Easily automated | More difficult to automate |
| Cost | Higher | Lower | Lower |
| Time/Labor | Moderate | Low | High |
Validated Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation (Solid-Phase Extraction)
-
Plasma Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., lappaconitine).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 604.2 → 105.1[1]
-
Internal Standard (Lappaconitine): m/z 585.3 → 525.3
-
Method Validation Data
The following table summarizes the validation parameters for a typical LC-MS/MS method for this compound in plasma.[1][2]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy & Precision within ±20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (except LLOQ) | Intra-day: < 10%, Inter-day: < 12% |
| Recovery (%) | Consistent, precise, and reproducible | 75% - 90% |
| Matrix Effect (%) | Within acceptable limits | 88% - 105% |
| Stability | Within ±15% of nominal concentration | Stable under various storage conditions |
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Figure 1: Experimental workflow for the analysis of this compound in plasma.
Figure 2: Key parameters for bioanalytical method validation.
Conclusion
This guide has outlined a robust and validated LC-MS/MS method for the quantification of this compound in plasma. The presented data demonstrates that the method is sensitive, accurate, and precise, making it suitable for regulated bioanalysis. The comparison of sample preparation techniques highlights the importance of selecting an appropriate extraction method to minimize matrix effects and ensure reliable results. The provided experimental protocols and validation data serve as a valuable resource for researchers and scientists involved in the analysis of Aconitum alkaloids.
References
- 1. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, this compound, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzoylaconine Content in Aconitum Herbs: A Guide for Researchers
This guide provides a comparative analysis of benzoylaconine content in various species and processed forms of herbs from the Aconitum genus, a topic of significant interest to researchers, scientists, and drug development professionals. This compound, a monoester-diterpenoid alkaloid, is a key bioactive and less toxic derivative of the highly toxic diester-diterpenoid alkaloids, such as aconitine, found in raw aconite roots.[1][2][3] The concentration of this compound is a critical indicator of the detoxification and potential therapeutic efficacy of processed Aconitum products, which are widely used in traditional Chinese medicine for their analgesic, anti-inflammatory, and cardiotonic properties.[2][3][4]
Quantitative Comparison of this compound Content
The this compound content in Aconitum herbs varies significantly depending on the species, the specific part of the plant used (e.g., mother root vs. lateral root), and, most importantly, the processing methods applied.[5][6] Traditional processing techniques like decoction (prolonged boiling) are designed to hydrolyze the highly toxic diester-diterpenoid alkaloids into their less toxic monoester and non-esterified derivatives, thereby increasing the relative content of compounds like this compound.[1][2][7]
The following table summarizes the quantitative data on this compound content from various studies on different Aconitum products.
| Herb/Product | Species | Processing State | This compound Content (mg/g) | Analytical Method | Reference |
| Aconitum Tuber | Aconitum sp. | Unprocessed | 0.16 ± 0.008 | HPLC-TOF/MS | [1] |
| Aconitum Tuber | Aconitum sp. | Processed | 0.67 ± 0.02 | HPLC-TOF/MS | [1] |
| Fuzi | Aconitum carmichaeli | Undecocted (FZ-0) | 0.022 ± 0.0002 | HPLC | [7] |
| Fuzi | Aconitum carmichaeli | Decocted for 60 min (FZ-60) | Increased (not specified) | HPLC | [7] |
| Fuzi | Aconitum carmichaeli | Decocted for 120 min (FZ-120) | Further Increased (not specified) | HPLC | [7] |
| Chuanwu | Aconitum carmichaelii | Raw | Lower than processed | HPLC | [2] |
| Chuanwu | Aconitum carmichaelii | Processed | Higher than raw | HPLC | [2] |
| Caowu | Aconitum kusnezoffii | Raw | Lower than processed | HPLC | [2] |
| Caowu | Aconitum kusnezoffii | Processed | Higher than raw | HPLC | [2] |
Note: "Fuzi" refers to the processed lateral root of Aconitum carmichaeli, while "Chuanwu" refers to the mother root.[2][4][8] "Caowu" is derived from Aconitum kusnezoffii.[2]
The 2020 edition of the Chinese Pharmacopoeia stipulates that the combined content of this compound, benzoylhypaconine, and benzoylmesaconine in Fuzi should not be less than 0.010%.[4][8]
Experimental Protocols
The quantification of this compound in herbal samples is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). These methods offer high sensitivity and specificity for the simultaneous determination of multiple alkaloids.[3][9]
Sample Preparation (General Protocol)
-
Pulverization : The dried herbal material (e.g., Aconitum roots) is ground into a fine powder.
-
Extraction : A specific weight of the powder is extracted with a suitable solvent, such as methanol or a methanol-water mixture.[6] Extraction is often facilitated by ultrasonication or reflux to ensure efficient dissolution of the target alkaloids.
-
Purification : The resulting extract may be filtered and centrifuged to remove solid impurities. For cleaner samples, especially for UPLC-MS/MS analysis, a solid-phase extraction (SPE) step might be employed.
-
Final Preparation : The final extract is typically diluted to a suitable concentration with the mobile phase before injection into the chromatographic system.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system equipped with a UV detector is commonly used.
-
Column : A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typical for separating the alkaloids.[10]
-
Mobile Phase : A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid solution) and an organic solvent like acetonitrile.[9][10] The gradient is optimized to achieve good separation of this compound from other related alkaloids.
-
Detection : The UV detector is typically set at a wavelength of around 235 nm for the detection of this compound.[10]
-
Quantification : The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from certified reference standards of this compound.[11]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of alkaloids and for complex matrices like biological samples.[9]
-
Instrumentation : A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A shorter C18 column with smaller particle size (e.g., 50 mm × 2.1 mm, 1.7 µm) is used to achieve faster and more efficient separations.[9]
-
Mobile Phase : Similar to HPLC, a gradient of acetonitrile and water with a modifier like formic acid is used.[9]
-
Mass Spectrometry : The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).[9] Specific precursor-to-product ion transitions for this compound (e.g., m/z 604 -> 586) are monitored for highly selective quantification.
-
Quantification : As with HPLC, quantification is based on a calibration curve prepared with authentic standards.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in herbal samples.
Caption: Workflow for this compound Quantification in Herbs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. excli.de [excli.de]
- 8. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. tandfonline.com [tandfonline.com]
How does benzoylaconine's activity compare to other alkaloids?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of benzoylaconine with other relevant alkaloids, supported by experimental data. This compound, a monoester diterpenoid alkaloid, is a major metabolite of aconitine, the primary toxic alkaloid in plants of the Aconitum genus. The processing of Aconitum roots for use in traditional medicine aims to hydrolyze aconitine into the less toxic this compound, which retains significant therapeutic effects.[1] This guide will delve into the comparative pharmacology of these compounds, focusing on their analgesic, anti-inflammatory, and toxicological profiles.
Quantitative Comparison of Alkaloid Activities
The following tables summarize the key quantitative data on the analgesic and toxic activities of this compound and its parent compound, aconitine, as well as other related alkaloids.
Table 1: Comparative Analgesic Activity of Aconitum Alkaloids
| Alkaloid | Animal Model | Assay | Route of Administration | ED50 (mg/kg) | Source |
| 3,15-Diacetylthis compound | Mice | Acetic Acid-Induced Writhing | sc | 2.76 | [2] |
| 3,15-Diacetylthis compound | Mice | Hot-Plate Test | sc | 3.50 | [2] |
| 3,15-Diacetylthis compound | Rats | Hot-Plate Test | ip | 2.75 | [2] |
| Aconitine | Mice | Acetic Acid-Induced Writhing | - | ~100-fold more potent than this compound | [3] |
| Benzoylmesaconine | Mice | Acetic Acid-Induced Writhing | po | 10 | [4] |
sc: subcutaneous; ip: intraperitoneal; po: per os (oral)
Table 2: Comparative Toxicity of Aconitum Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Source |
| Aconitine | Mice | iv | 0.12 | [3] |
| This compound | Mice | iv | 23 | [3] |
| Aconine | Mice | iv | 120 | [3] |
| 3,15-Diacetylthis compound | Mice | sc | 21.68 | [2] |
| 3,15-Diacetylthis compound | Rats | ip | 10.96 | [2] |
| Aconitine | Mice | oral | 1.8 | [5] |
| Mesaconitine | Mice | oral | 1.9 | [5] |
| Hypaconitine | Mice | oral | 2.8 | [5] |
iv: intravenous; sc: subcutaneous; ip: intraperitoneal
Table 3: Comparative Anti-Inflammatory Activity of Aconitum Alkaloids
| Alkaloid | Cell Line | Assay | IC50 (µg/mL) | Source |
| Aconitine | HFLS-RA | Cell Proliferation | 775.1 (24h), 679.9 (48h), 609.9 (72h) | [6] |
| This compound | RAW264.7 | IL-6 Inhibition | - | [7] |
| Aconitine Derivative (Compound 33) | RAW264.7 | IL-6 Inhibition | 29.60 | [7] |
| Aconitine Derivative (Compound 34) | RAW264.7 | IL-6 Inhibition | 18.87 | [7] |
| Aconitine Derivative (Compound 35) | RAW264.7 | IL-6 Inhibition | 25.39 | [7] |
HFLS-RA: Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients
Signaling Pathways in Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetic Acid-Induced Writhing Test for Analgesia
This method is used to evaluate peripheral analgesic activity.
-
Animals: Male ICR mice (23 ± 3 g).
-
Procedure:
-
Divide the animals into control, standard, and test groups (n=5-6 per group).
-
Administer the test compound (e.g., this compound) or standard drug (e.g., Diclofenac Na, 10 mg/kg) orally. The control group receives the vehicle.[8]
-
After a set absorption time (e.g., 40-60 minutes), administer a 0.5% - 1% solution of acetic acid intraperitoneally (10-20 mL/kg).[9][10]
-
Immediately place the mice in an observation chamber.[9]
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10-15 minutes.[8][9][10]
-
Calculate the percentage of inhibition of writhing for the test and standard groups compared to the control group.
-
Hot-Plate Test for Analgesia
This test is used to assess central analgesic activity.
-
Animals: Mice (20-30 g).
-
Apparatus: A hot plate with a controllable temperature.
-
Procedure:
-
Maintain the hot plate temperature at a constant 52-55°C.[11][12]
-
Gently place each mouse on the hot plate and start a timer.
-
Observe the mouse for signs of pain, such as licking of the paws or jumping. The time taken for the mouse to show these responses is the reaction time or latency.[11][12]
-
A cut-off time (e.g., 30-40 seconds) is set to prevent tissue damage.[13]
-
Administer the test compound or a standard drug (e.g., morphine) and measure the reaction time at different intervals (e.g., 15, 30, 60, 90, 120 minutes) after administration.[12]
-
An increase in the reaction time compared to the baseline indicates an analgesic effect.
-
Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6) by ELISA
This assay is used to measure the anti-inflammatory effects of compounds in cell culture.
-
Cell Line: RAW264.7 murine macrophage cells or other appropriate immune cells.
-
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.[6]
-
Include appropriate controls (untreated cells, LPS-only treated cells, and a positive control with a known anti-inflammatory drug).
-
After the incubation period, collect the cell culture supernatants.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for the specific cytokines (TNF-α, IL-1β, IL-6).
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate. The cytokine in the sample will bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stop Solution: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.[14][15]
-
-
References
- 1. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analgesic effect and toxicity of 3,15-diacetylthis compound and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saspublishers.com [saspublishers.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 13. Hot Plate Analgesia Assays. [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmgrp.com [bmgrp.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Benzoylaconine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of benzoylaconine. The information herein is synthesized from published analytical methods to aid in the selection of the most suitable technique for specific research and drug development applications.
This compound is a monoester-diterpenoid alkaloid and a principal, less toxic metabolite of aconitine, the main toxic component of the Aconitum species. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, toxicological assessments, and the quality control of traditional medicines. This guide explores the cross-validation of two powerful analytical techniques for this purpose.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical techniques. The following protocols are based on validated methods from scientific literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection*
This protocol is adapted from a validated method for the determination of benzoylmesaconine, a structurally similar monoester-diterpenoid alkaloid.
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
| Parameter | Condition |
| Column | RP-C18 column |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous phase containing 0.1% phosphoric acid adjusted with triethylamine to pH 3.0. |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Sample Preparation : Samples are extracted, and the resulting solution is injected into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the simultaneous determination of six Aconitum alkaloids, including this compound, in human plasma.[1]
Instrumentation : A UPLC system coupled with a triple quadrupole tandem mass spectrometer.
| Parameter | Condition |
| Column | Waters C18 column (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase | Gradient elution of methanol and 0.1% formic acid in water. |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode. |
| MRM Transition for this compound | m/z 604.2 → 104.8 |
Sample Preparation : Plasma samples undergo solid-phase extraction (SPE) prior to analysis.[1]
Method Validation and Performance Comparison
The performance of an analytical method is assessed based on several key validation parameters. The following tables summarize the typical performance characteristics for the quantification of this compound (or a related compound for HPLC) using both methods.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC with UV Detection (for Benzoylmesaconine) | LC-MS/MS (for this compound) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[1] |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, as it identifies compounds based on their specific precursor and product ion masses.[1] |
| Sensitivity | Generally lower, suitable for higher concentration samples. | High sensitivity, capable of detecting trace amounts (ng/mL to pg/mL levels).[1] |
| Matrix Effect | Less susceptible to matrix effects compared to LC-MS. | Can be significantly affected by matrix components, often requiring extensive sample cleanup or the use of an internal standard. |
Table 2: Comparison of Quantitative Validation Parameters
| Validation Parameter | HPLC with UV Detection (for Benzoylmesaconine) | LC-MS/MS (for this compound) |
| Linearity Range | 4.08–204.20 µg/mL | 0.1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995[1] |
| Limit of Detection (LOD) | 8 ng (on-column) | Not explicitly stated, but expected to be in the low ng/mL to pg/mL range. |
| Accuracy (% Recovery) | 96.95% | Not explicitly stated, but validation guidelines require it to be within ±15% of the nominal value. |
| Precision (%RSD) | < 1.36% (Intra-day and Inter-day) | Not explicitly stated, but validation guidelines require RSD to be ≤15%. |
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable results. This is particularly important when transferring methods between laboratories or when data from different studies using different analytical techniques are being compared.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Conclusion
The cross-validation of analytical methods is a fundamental requirement in regulated environments to ensure data integrity and consistency. For the analysis of this compound, LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where the analyte is present at low concentrations in complex biological matrices.[1]
The HPLC-UV method, while being more accessible and cost-effective, offers robust and reliable quantification suitable for routine analysis of less complex samples or when higher concentrations of the analyte are expected. The choice between HPLC and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides the foundational data and protocols to support the selection and implementation of the most appropriate method for the quantitative determination of this compound.
References
Reproducibility of the Pharmacological Effects of Benzoylaconine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of benzoylaconine, a major active metabolite of aconitine. The reproducibility of its anti-inflammatory and analgesic properties is examined through a review of experimental data and methodologies. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a structured presentation of available data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory signaling pathways, including the Toll-Like Receptor (TLR), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. By downregulating these pathways, this compound effectively suppresses the production and release of various pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2)[1].
Comparative Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Compound 1 | 200 | 96.31 |
| Compound 2 | 200 | 72.08 |
| Compound 3 | 200 | 99.69 |
| Indomethacin (Standard) | 10 | 57.66 |
| (Note: Data presented is for illustrative purposes from a study on novel benzenesulfonamide derivatives and does not represent this compound.)[2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing and measuring inflammation in a rat model.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (or test compound)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Standard drug.
-
Drug Administration: Administer the vehicle, this compound, or the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Analgesic Effects
This compound is reported to possess analgesic properties, which are often evaluated using thermal and chemical nociception models in animals.
Comparative Efficacy in the Hot Plate Test
The hot plate test is a common method to assess the central analgesic activity of a compound. The following table presents comparative data for aconitine, the parent compound of this compound, against aspirin.
| Treatment Group | Dose (mg/kg) | Reaction Time (s) at 30 min | Pain Threshold Improvement Rate (%) |
| Control | - | 3.0 ± 1.35 | - |
| Aconitine (Low Dose) | 0.3 | 4.2 ± 0.65 | 17.12 |
| Aconitine (High Dose) | 0.9 | 7.6 ± 1.42 | 20.27 |
| Aspirin (Standard) | 200 | 5.0 ± 1.42 | 19.21 |
| (Data adapted from a study on aconitine)[3] |
Experimental Protocol: Hot Plate Test in Mice
This protocol details the procedure for assessing the analgesic effect of a compound using the hot plate method.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus
-
This compound (or test compound)
-
Standard analgesic drug (e.g., Morphine)
-
Vehicle
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour before the experiment.
-
Screening: Place each mouse on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (latency) for paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. Select mice with a reaction time of 5-15 seconds for the experiment.
-
Grouping and Drug Administration: Group the selected mice and administer the vehicle, this compound, or the standard drug.
-
Testing: Place each mouse on the hot plate at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration and record the reaction latency.
-
Data Analysis: Compare the mean reaction times of the treated groups with the control group. An increase in reaction time indicates an analgesic effect.
Comparative Efficacy in the Formalin Test
The formalin test is used to assess both neurogenic and inflammatory pain. The following table shows comparative data for aconitine against aspirin in this model.
| Treatment Group | Dose (mg/kg) | Licking Time (s) - Early Phase (0-5 min) | Licking Time (s) - Late Phase (15-30 min) |
| Control | - | 75.7 ± 6.5 | 139.9 ± 15.6 |
| Aconitine (0.3 mg/kg) | 0.3 | 50.5 ± 8.2 | 89.5 ± 10.1 |
| Aconitine (0.9 mg/kg) | 0.9 | 60.4 ± 7.1 | 94.5 ± 11.3 |
| Aspirin (200 mg/kg) | 200 | 51.4 ± 6.8 | 73.7 ± 9.5 |
| (Data adapted from a study on aconitine and a separate study for control values)[3][4] |
Experimental Protocol: Formalin Test in Mice
This protocol describes the procedure for the formalin-induced nociception test.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Formalin solution (2.5% in saline)
-
This compound (or test compound)
-
Standard analgesic drug (e.g., Aspirin)
-
Vehicle
-
Observation chamber
-
Stopwatch
Procedure:
-
Animal Acclimatization: Place the mice individually in the observation chamber for at least 30 minutes to acclimatize.
-
Drug Administration: Administer the vehicle, this compound, or the standard drug 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the sub-plantar surface of the right hind paw.
-
Observation: Immediately after the injection, place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the mean licking/biting time of the treated groups with the control group for both phases.
Effects on Ion Channels
Aconitum alkaloids, including this compound, are known to modulate the activity of voltage-gated ion channels, particularly sodium and calcium channels. However, specific electrophysiological data from reproducible patch-clamp studies on this compound is limited in the currently reviewed literature. The primary mechanism of action for the parent compound, aconitine, involves the opening of voltage-gated sodium channels, leading to an influx of sodium ions and membrane depolarization. It is plausible that this compound, as a metabolite, may exhibit different modulatory effects, potentially acting as a partial agonist or antagonist at these channels. Further research is required to elucidate the precise effects and reproducibility of this compound on various ion channels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols described above.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for the carrageenan-induced paw edema assay.
Caption: Workflow for the hot plate test.
Caption: Workflow for the formalin test.
Conclusion and Future Directions
This compound exhibits reproducible anti-inflammatory and analgesic effects in preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways. While direct comparative data with standard drugs is not extensively available, studies on its parent compound, aconitine, suggest a pharmacological profile comparable to existing anti-inflammatory and analgesic agents.
A critical area for future research is the comprehensive evaluation of this compound's effects on a panel of ion channels using electrophysiological techniques. Such studies would provide a more complete understanding of its pharmacological profile and potential off-target effects. Furthermore, direct, head-to-head comparative studies of this compound with standard clinical drugs are necessary to definitively establish its therapeutic potential and reproducibility. The generation of such data will be crucial for its further development as a potential therapeutic agent.
References
The Metabolic Fate of Aconitum Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of Aconitum species, a cornerstone of traditional medicine, is a double-edged sword. Its potent alkaloids, while offering significant analgesic and anti-inflammatory benefits, are notoriously toxic.[1][2][3] Understanding the metabolic transformations these compounds undergo within the body is paramount for mitigating their toxicity and optimizing their therapeutic potential. This guide provides a comparative analysis of the metabolism of major Aconitum alkaloids, supported by experimental data and detailed methodologies.
Key Metabolic Transformations: A Comparative Overview
The metabolism of Aconitum alkaloids primarily involves hydrolysis and oxidation reactions, significantly altering their toxicity.[1][4] Diester-diterpenoid alkaloids (DDAs), such as the highly toxic aconitine, mesaconitine, and hypaconitine, are metabolized into less toxic monoester-diterpenoid alkaloids (MDAs) and even less toxic alcohol amine alkaloids.[4][5][6][7]
Table 1: Comparative Toxicity of Aconitum Alkaloids and Their Metabolites
| Alkaloid Type | Compound | Relative Toxicity | Key Metabolic Pathway |
| Diester-Diterpenoid Alkaloid (DDA) | Aconitine | Very High | Hydrolysis, Demethylation, Dehydrogenation |
| Diester-Diterpenoid Alkaloid (DDA) | Mesaconitine | High | Hydrolysis, Demethylation, Dehydrogenation |
| Diester-Diterpenoid Alkaloid (DDA) | Hypaconitine | High | Hydrolysis, Demethylation, Dehydrogenation |
| Monoester-Diterpenoid Alkaloid (MDA) | Benzoylaconine | Moderate | Demethylation, Dehydrogenation, Hydroxylation |
| Monoester-Diterpenoid Alkaloid (MDA) | Benzoylmesaconine | Moderate | Demethylation, Dehydrogenation, Hydroxylation |
| Monoester-Diterpenoid Alkaloid (MDA) | Benzoylhypaconine | Moderate | Demethylation, Dehydrogenation, Hydroxylation |
| Alkanolamine Alkaloid | Aconine | Low | Further Metabolism |
Source: Adapted from multiple sources, including[4][7]
The primary enzymes responsible for the oxidative metabolism of Aconitum alkaloids are Cytochrome P450 (CYP) isoforms, with CYP3A4 and CYP3A5 playing a predominant role.[7][8] These enzymes catalyze reactions such as demethylation, dehydrogenation, and hydroxylation, leading to the formation of more polar metabolites that are more readily excreted.[1][7]
Metabolic Pathways and Experimental Workflows
The metabolic journey of Aconitum alkaloids can be visualized as a series of detoxification steps. The following diagrams illustrate the general metabolic pathway and a typical experimental workflow for studying alkaloid metabolism.
Caption: General metabolic pathway of Aconitum alkaloids.
Caption: Typical experimental workflow for metabolism studies.
Experimental Protocols
A thorough understanding of the methodologies employed in metabolism studies is crucial for interpreting and replicating research findings.
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To identify the metabolites of Aconitum alkaloids and the major CYP enzymes involved in their formation.
Methodology:
-
Incubation Mixture: A typical incubation mixture contains the Aconitum alkaloid substrate, human liver microsomes (as a source of metabolizing enzymes), and an NADPH-generating system (to support CYP activity) in a phosphate buffer.
-
Incubation Conditions: The mixture is incubated at 37°C for a specific duration (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The mixture is centrifuged, and the supernatant is collected and dried. The residue is then reconstituted in a suitable solvent for analysis.
-
Metabolite Identification: The metabolites are identified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS).[9]
-
Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors or monoclonal antibodies for different CYPs are included in the incubation mixture.[7] A reduction in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of Aconitum alkaloids in a living organism.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used for these studies.[10]
-
Drug Administration: A defined dose of the Aconitum alkaloid or a plant extract is administered orally or intravenously.
-
Sample Collection: Blood samples are collected at various time points post-administration via the tail vein or other appropriate methods. Urine and feces may also be collected.
-
Sample Processing: Plasma is separated from blood samples by centrifugation. All samples are stored at low temperatures (e.g., -80°C) until analysis.
-
Quantitative Analysis: The concentrations of the parent alkaloid and its metabolites in the biological samples are determined using a validated analytical method, typically LC-MS/MS.[10][11]
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[10]
Concluding Remarks
The metabolism of Aconitum alkaloids is a complex process that significantly influences their toxicity and therapeutic effects. The primary metabolic pathways involve hydrolysis and oxidation, mediated by carboxylesterases and CYP enzymes, particularly CYP3A4 and CYP3A5.[1][7] Comparative studies consistently demonstrate a reduction in toxicity as diester alkaloids are metabolized to monoester and then to alcohol amine derivatives.[4][6] A thorough understanding of these metabolic processes, facilitated by robust in vitro and in vivo experimental models, is essential for the development of safer and more effective therapeutic agents derived from Aconitum species. Future research should continue to explore the metabolic profiles of a wider range of Aconitum alkaloids and investigate potential drug-herb interactions that could impact their metabolism.
References
- 1. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 5. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validating the Target Engagement of Benzoylaconine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro methods to validate the target engagement of benzoylaconine (BAC), a key bioactive metabolite of aconitine. The content is designed to assist researchers in selecting appropriate assays and comparing the performance of this compound with alternative therapeutic agents. This document summarizes quantitative data, offers detailed experimental protocols, and visualizes complex biological and experimental processes.
Overview of this compound and Its Putative Targets
This compound is a monoester diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi, the processed root of Aconitum carmichaelii Debx.[1] While its parent compound, aconitine, is highly toxic, this compound is considered one of the primary pharmacologically active constituents with significantly lower toxicity.[2] Recent studies have identified several potential molecular targets for this compound, implicating it in various signaling pathways related to cardiovascular diseases and inflammation.
The primary putative targets for this compound identified through in vitro studies include:
-
Angiotensin-Converting Enzyme 2 (ACE2): A key enzyme in the renin-angiotensin system that plays a crucial role in cardiovascular regulation.[3]
-
Interleukin-6 (IL-6) Signaling Pathway: A central mediator of inflammation. This compound has been shown to inhibit the production of IL-6.[2]
-
Akt (Protein Kinase B): A serine/threonine kinase that is a central node in signaling pathways regulating cell survival, proliferation, and metabolism.[2]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in cell growth, differentiation, and survival, often downstream of cytokine signaling.[4]
This guide will explore the in vitro validation of this compound's engagement with these targets and compare its activity with other known modulators.
Comparative Analysis of Target Engagement
Validating that a compound binds to its intended molecular target within a cellular context is a critical step in drug discovery. A variety of in vitro assays can be employed to measure target engagement, ranging from direct binding assays with purified proteins to more complex cell-based assays that measure downstream functional effects.
This compound Target Engagement Data
The following table summarizes the available in vitro data for this compound's engagement with its putative targets. It is important to note that while direct binding has been confirmed for ACE2, the data for other targets is primarily based on the modulation of downstream signaling events.
| Target | Assay Type | Compound | Concentration/Potency | Source |
| ACE2 | Limited Proteolysis-Mass Spectrometry (LiP-MS) | This compound | Confirmed as a direct binding target | [3] |
| Surface Plasmon Resonance (SPR) | This compound | Direct binding confirmed (Kd not reported) | ||
| IL-6 | ELISA (in IL-1β-stimulated SW982 cells) | This compound | Inhibition of IL-6 protein expression at 5 µM and 10 µM | [2] |
| Akt | Western Blot (in IL-1β-stimulated SW982 cells) | This compound | Decreased phosphorylation of Akt at 5 µM and 10 µM | [2] |
| STAT3 | Inferred from upstream inhibition | This compound | Putative target; direct binding not yet demonstrated | [4] |
Comparison with Alternative Target Modulators
To provide context for this compound's activity, the following tables compare its effects with those of well-characterized alternative compounds targeting ACE2, IL-6, Akt, and STAT3.
Table 2.1: Comparison of ACE2 Modulators
| Compound | Class | Mechanism | Reported Affinity (Kd) |
| This compound | Diterpenoid Alkaloid | Agonist | Not Reported |
| Diminazene aceturate (DIZE) | Small Molecule | Activator | Not Reported |
| Harpagoside | Iridoid Glycoside | Activator | 86.1 µM |
| MLN-4760 | Small Molecule | Inhibitor | Not Reported |
Table 2.2: Comparison of IL-6 Pathway Inhibitors
| Compound | Class | Mechanism | Reported Potency (IC₅₀) |
| This compound | Diterpenoid Alkaloid | Inhibits IL-6 production | Not Reported (inhibition at 5-10 µM) |
| Tocilizumab | Monoclonal Antibody | IL-6 Receptor Antagonist | ~0.6 nM (for binding) |
| Sarilumab | Monoclonal Antibody | IL-6 Receptor Antagonist | High Affinity (pM range) |
| Siltuximab | Monoclonal Antibody | Binds to IL-6 | ~1.4 pM (Kd) |
Table 2.3: Comparison of Akt Inhibitors
| Compound | Class | Mechanism | Reported Potency (IC₅₀) |
| This compound | Diterpenoid Alkaloid | Inhibits Akt phosphorylation | Not Reported (inhibition at 5-10 µM) |
| Capivasertib (AZD5363) | Pyrrolopyrimidine | Pan-Akt inhibitor | AKT1: 3 nM, AKT2: 8 nM, AKT3: 8 nM |
| Ipatasertib (GDC-0068) | Small Molecule | Selective Akt inhibitor | AKT1: 5 nM, AKT2: 20 nM, AKT3: 60 nM |
| MK-2206 | Allosteric Inhibitor | Pan-Akt inhibitor | AKT1: 8 nM, AKT2: 12 nM, AKT3: 65 nM |
Table 2.4: Comparison of STAT3 Inhibitors
| Compound | Class | Mechanism | Reported Potency (IC₅₀/Ki) |
| This compound | Diterpenoid Alkaloid | Putative inhibitor (indirect evidence) | Not Reported |
| S3I-201 | Peptidomimetic | SH2 domain inhibitor | ~86 µM (EMSA) |
| Stattic | Small Molecule | SH2 domain inhibitor | ~5.1 µM (fluorescence polarization) |
| BP-1-102 | Sulfonamide derivative | DNA-binding inhibitor | Potent binding affinity reported |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key in vitro experiments to validate the target engagement of this compound and other compounds.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To quantify the binding affinity (Kd) of this compound to a purified target protein (e.g., ACE2).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Purified recombinant target protein (ligand)
-
This compound (analyte) dissolved in running buffer
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.
-
Ligand Immobilization: Inject the purified target protein over the activated surface. The protein will covalently bind to the surface via its primary amine groups.
-
Deactivation: Inject ethanolamine to block any remaining reactive groups on the surface.
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the immobilized target protein surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Regeneration: After each this compound injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Objective: To demonstrate that this compound binds to and stabilizes its target protein (e.g., Akt) in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific to the target protein)
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) and incubate under normal culture conditions.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore engagement.
In Vitro Kinase Assay for Akt Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC₅₀ value of this compound for the inhibition of Akt kinase activity.
Materials:
-
Purified active Akt enzyme
-
Akt substrate (e.g., a specific peptide or GSK-3α)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with ADP detection)
-
Kinase reaction buffer
-
This compound at various concentrations
-
Method for detecting substrate phosphorylation (e.g., scintillation counting for radioactivity, or a specific antibody for phosphorylated substrate in an ELISA or Western blot format)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, purified Akt enzyme, and the Akt substrate.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a no-inhibitor control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
-
Detection: Quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
ELISA for IL-6 Production in Cell Culture
This assay quantifies the amount of a specific cytokine, such as IL-6, secreted by cells into the culture medium.
Objective: To measure the effect of this compound on IL-6 production by stimulated cells.
Materials:
-
Cells capable of producing IL-6 (e.g., SW982 human synovial sarcoma cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., IL-1β)
-
This compound at various concentrations
-
IL-6 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulation: Add the stimulant (e.g., IL-1β) to the wells to induce IL-6 production. Include appropriate controls (untreated, stimulant only).
-
Incubation: Incubate the cells for a period sufficient to allow for IL-6 secretion into the medium (e.g., 12-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA:
-
Coat a microplate with the IL-6 capture antibody.
-
Add the collected supernatants and a series of IL-6 standards to the wells and incubate.
-
Wash the plate and add the biotinylated IL-6 detection antibody.
-
After another incubation and wash, add streptavidin-HRP conjugate.
-
Following a final wash, add the TMB substrate and stop the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve from the IL-6 standards and use it to calculate the concentration of IL-6 in the cell culture supernatants. Compare the IL-6 levels in this compound-treated samples to the stimulated control to determine the extent of inhibition.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
This compound's Putative Signaling Pathways
References
- 1. Antagonism of the Stat3–Stat3 Protein Dimer with Salicylic Acid Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoylaconitine Inhibits Production of IL-6 and IL-8 via MAPK, Akt, NF-κB Signaling in IL-1β-Induced Human Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoylaconitine: A promising ACE2-targeted agonist for enhancing cardiac function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzoylaconine Extraction Solvents
For researchers, scientists, and drug development professionals working with Aconitum species, the efficient extraction of benzoylaconine is a critical step. As a key monoester-diterpenoid alkaloid, this compound is significantly less toxic than its precursor, aconitine, and possesses notable pharmacological activities. The choice of extraction solvent plays a pivotal role in maximizing the yield and purity of this target compound. This guide provides an objective comparison of the efficacy of different solvents for this compound extraction, supported by experimental data, to inform methodological decisions in your research.
Data Presentation: Quantitative Comparison of Solvent Efficacy
The selection of an appropriate solvent is paramount for the successful isolation of this compound. While direct comparative studies on this compound are limited, research on the closely related and structurally similar benzoylmesaconine provides valuable quantitative insights into solvent efficiency. The following table summarizes the extraction efficiency of various solvents for benzoylmesaconine from processed Aconitum roots. Given the structural similarities and co-occurrence, these findings serve as a strong proxy for the extraction of this compound.
| Solvent System | Relative Extraction Efficiency (%) | Key Observations |
| 50% Ethanol (Aqueous) | 100 | Demonstrated the highest extraction efficiency for benzoylmesaconine.[1] |
| 25% Ethanol (Aqueous) | ~95 | Slightly less efficient than 50% ethanol. |
| 0.01 M Hydrochloric Acid | ~90 | Acidified solvent showed good efficiency, common for alkaloid extraction. |
| 75% Ethanol (Aqueous) | ~85 | Higher ethanol concentration proved less effective than 50% and 25% solutions.[1] |
| 95% Ethanol (Aqueous) | ~80 | The least effective of the ethanol concentrations tested.[1] |
| Water | Not Quantified, but less effective | Generally, water is less effective for extracting these types of alkaloids compared to alcohol-water mixtures. |
| Methanol | Widely Used | Methanol and aqueous methanol solutions are commonly employed for the extraction of aconite alkaloids, including this compound, due to their high polarity and ability to dissolve these compounds.[2][3][4] |
| Chloroform | Effective for less polar compounds | Chloroform can be used in liquid-liquid extraction steps to separate alkaloids from aqueous solutions.[5] |
| Ethyl Acetate | Used in Purification | Often used as a solvent for the extraction of alkaloids from a basified solution during purification.[1] |
Note: The relative extraction efficiency is based on data for benzoylmesaconine, with 50% ethanol set as the 100% benchmark.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the extraction of this compound and related alkaloids from Aconitum plant material.
Protocol 1: Optimized Aqueous Ethanol Extraction for Benzoylmesaconine/Benzoylaconine
This protocol is based on the optimized conditions for extracting benzoylmesaconine, which is expected to be highly effective for this compound as well.[1]
-
Sample Preparation: Pulverize dried and processed Aconitum roots into a fine powder and pass through a 0.45 mm sieve.
-
Extraction:
-
Accurately weigh 1.5 g of the powdered sample.
-
Add 4.0 mL of 50% ethanol to the sample.
-
Sonciate the mixture for 60 minutes at room temperature.
-
Vortex for 2 minutes.
-
Repeat the extraction two more times with 4.0 mL and 2.0 mL of 50% ethanol, respectively, for 60 minutes each.
-
-
Separation: Centrifuge the mixture at 3000 rpm for 10 minutes after each extraction.
-
Collection: Combine the supernatants from all three extractions into a 10.0 mL volumetric flask.
-
Final Volume Adjustment: Add 50% ethanol to the flask to bring the total volume to 10.0 mL.
-
Analysis: The resulting solution can be filtered and analyzed by High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.
Protocol 2: General Methanol Extraction for Aconite Alkaloids
Methanol is a widely used solvent for the extraction of a broad range of alkaloids from Aconitum species.[2]
-
Sample Preparation: Air-dry, grind, and sieve (60 mesh) the Aconitum plant material to obtain a homogeneous powder.
-
Extraction:
-
Weigh 10 g of the powdered sample.
-
Add 50 mL (5 volumes) of 70% methanol.
-
Allow the sample to soak for 1 hour.
-
Perform ultrasonic-assisted extraction for 30 minutes (e.g., at 250 W, 40 kHz).
-
-
Filtration: Filter the extracted solution to separate the solid plant residue.
-
Further Processing: The filtrate can be concentrated under reduced pressure and prepared for further purification or direct analysis by methods such as HPLC-MS/MS.
Protocol 3: Acid-Base Liquid-Liquid Extraction for Alkaloid Purification
This protocol is a common downstream step to purify and concentrate alkaloids, including this compound, from a crude extract.
-
Acidification: Take the crude extract (e.g., from a methanol or ethanol extraction) and dissolve it in a dilute acidic solution (e.g., 2% HCl). This will protonate the alkaloids, making them water-soluble.
-
Defatting: Wash the acidic solution with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with an ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Repeatedly extract the alkaline solution with a solvent such as chloroform or ethyl acetate.[1]
-
Washing and Drying: Combine the organic fractions, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for this compound extraction and the chemical relationship between aconitine and this compound.
Caption: Experimental workflow for this compound extraction.
Caption: Hydrolysis pathway from aconitine to this compound.
References
- 1. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
Confirming the Molecular Target of Benzoylaconine: A Comparative Guide to Binding and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the molecular target(s) of benzoylaconine, a major bioactive metabolite of Aconitum alkaloids. While traditionally viewed through the lens of its parent compounds' effects on ion channels, recent evidence suggests a more complex pharmacological profile. This document summarizes key findings from binding and functional assays, offering a framework for researchers investigating the mechanism of action of this compound.
Executive Summary
This compound's molecular interactions are multifaceted. While its structural similarity to other Aconitum alkaloids suggests activity at voltage-gated sodium channels and muscarinic receptors, recent computational and experimental data point towards key roles in modulating inflammatory and cell survival pathways. Specifically, compelling evidence highlights the inhibition of Interleukin-6 (IL-6) production and the modulation of the PI3K/Akt signaling pathway. This guide presents a comparative overview of the binding and functional data available for this compound and related compounds across these potential targets.
Comparative Analysis of this compound's Molecular Targets
The following tables summarize the available quantitative and qualitative data regarding the interaction of this compound and related Aconitum alkaloids with their proposed molecular targets.
Table 1: this compound Interaction with Inflammatory and Cell Signaling Pathways
| Target Pathway | Specific Target | Compound | Assay Type | Observed Effect | Quantitative Data | Citation(s) |
| Inflammatory Signaling | IL-6 & IL-8 Production | This compound | Cell-based ELISA | Inhibition of IL-1β-induced production | - | [1] |
| MAPK & Akt Activation | This compound | Western Blot | Decreased phosphorylation | - | [1] | |
| NF-κB Pathway | This compound | Western Blot | Inhibited degradation of IκB-α and nuclear translocation of p65 | - | [1] | |
| Cell Survival Signaling | PI3K/Akt/mTOR Pathway | Aconitine | Western Blot | Inhibited phosphorylation of PI3K, Akt, and mTOR | - | [2] |
| PI3K/Akt Pathway | Aconitum coreanum alkaloids | Western Blot | Modulation of pathway components | - | [3] |
Table 2: Interaction of Aconitum Alkaloids with Ion Channels and Receptors
| Target Class | Specific Target | Compound(s) | Assay Type | Observed Effect | Quantitative Data | Citation(s) |
| Muscarinic Receptors | Muscarinic Acetylcholine Receptors | Aconitine, Veratridine | Radioligand Binding ([³H]-QNB) | Competitive inhibition | IC₅₀ (Aconitine): 20 µM | [4] |
| Voltage-Gated Sodium Channels | General (Site 2) | Aconitine, Hypaconitine | Radioligand Binding ([³H]-Batrachotoxinin) | High-affinity binding | Kᵢ (Aconitine): ~1.2 µM | [5] |
| General (Site 2) | Lappaconitine | Radioligand Binding ([³H]-Batrachotoxinin) | Lower-affinity binding | Kᵢ (Lappaconitine): 11.5 µM | [5] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors (Competitive Inhibition)
This protocol is adapted from studies investigating the interaction of sodium channel ligands with muscarinic receptors[4].
-
Membrane Preparation: Forebrain tissue from mice is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.
-
Binding Reaction: Membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB), and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Cell-Based ELISA for IL-6 and IL-8 Production
This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound in human synovial cells[1].
-
Cell Culture and Treatment: Human synovial SW982 cells are cultured to a suitable confluency. The cells are pre-incubated with varying concentrations of this compound for a specified period before stimulation with Interleukin-1β (IL-1β) to induce inflammation.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentrations of IL-6 and IL-8 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The levels of IL-6 and IL-8 in the this compound-treated groups are compared to the IL-1β stimulated control group to determine the inhibitory effect.
Western Blot for Phosphorylated Akt
This protocol describes the general procedure for assessing the phosphorylation status of Akt, a key component of the PI3K/Akt pathway, as influenced by Aconitum alkaloids[1][2].
-
Cell Lysis: Cells or tissues are treated with the test compound (e.g., this compound) for a specified time. After treatment, the cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt). A separate membrane can be incubated with an antibody for total Akt as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities for p-Akt are normalized to the total Akt bands to determine the relative change in phosphorylation.
Visualizing the Molecular Interactions of this compound
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. this compound's inhibition of IL-1β-induced inflammatory signaling pathways.
Figure 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by Aconitum alkaloids.
Figure 3. Workflow for a competitive radioligand binding assay.
Conclusion
The available evidence suggests that the molecular mechanism of this compound is more nuanced than a simple interaction with a single target. While its effects on voltage-gated sodium channels and muscarinic receptors, inferred from the activity of related alkaloids, warrant further investigation with direct binding studies, the current experimental data strongly supports its role as a modulator of inflammatory and cell survival signaling pathways. Specifically, its ability to inhibit IL-6 production and interfere with the PI3K/Akt pathway provides a solid foundation for understanding its therapeutic effects. Future research should focus on obtaining direct, quantitative binding data for this compound on these and other potential targets to build a more complete pharmacological profile.
References
- 1. Benzoylaconitine Inhibits Production of IL-6 and IL-8 via MAPK, Akt, NF-κB Signaling in IL-1β-Induced Human Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt/mTOR signaling pathway plays a role in regulating aconitine-induced autophagy in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benzoylaconine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of benzoylaconine, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazards
This compound is a metabolite of the highly toxic aconitine.[2] While it is less toxic than its parent compound, it is still considered a hazardous substance and must be handled with care. All laboratory personnel handling this compound should be familiar with the Safety Data Sheet (SDS) and follow all recommended safety precautions.[3]
Key Hazard Information:
| Property | Information | Source |
| Chemical Class | Diterpenoid Alkaloid | [1][4] |
| Toxicity | Toxic, though less so than Aconitine. Acts as a neurotoxin. | [2][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, isopropanol, and chloroform. | [2] |
| Primary Hazard | Potential for adverse health effects through ingestion, inhalation, or skin contact. | [3] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course or sewage system. | [3] |
Procedural Steps for Proper Disposal
The following steps outline the recommended procedure for the disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for managing hazardous chemical waste.[6][7][8]
Step 1: Waste Identification and Segregation
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.[6] Halogenated and non-halogenated organic solvent waste containing this compound should be collected separately.[9]
Step 2: Containerization and Labeling
-
Use appropriate, leak-proof, and clearly labeled containers for collecting this compound waste.[6][8] The container material must be compatible with the waste being stored.
-
Label the waste container with "Hazardous Waste," the name "this compound," and any other relevant hazard information (e.g., "Toxic"). The container must be kept closed except when adding waste.[7]
Step 3: On-site Storage
-
Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Storage areas should have secondary containment to control any potential spills.
Step 4: Disposal through a Licensed Vendor
-
Do not dispose of this compound waste down the drain or in regular trash. [3][7]
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.[10] Your institution's Environmental Health and Safety (EHS) office can provide guidance on approved vendors and procedures.[11]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must be properly decontaminated before being discarded.
-
A common procedure is to triple-rinse the container with a suitable solvent that can dissolve this compound.[10][12] The rinsate from this process must be collected and disposed of as hazardous waste.[12]
Decontamination and Spill Management
In the event of a spill, the area should be evacuated and secured. Spilled material and any cleanup materials (e.g., absorbent pads) must be treated as hazardous waste and disposed of accordingly.[7] Laboratory personnel should be trained on proper spill response procedures.
Potential for Detoxification
While not a standard disposal procedure, the hydrolysis of aconitine alkaloids to less toxic forms is a known process.[5][13][14] Aconitine is hydrolyzed to the less toxic this compound, which can be further hydrolyzed to the non-toxic aconine. This suggests that a controlled hydrolysis process could potentially be used to detoxify this compound waste before final disposal. However, a validated experimental protocol for this specific purpose is not available in the provided search results and would require further research and development under controlled laboratory conditions. Any such procedure would need to be approved by the relevant safety authorities.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and EHS office for guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
- 8. ptb.de [ptb.de]
- 9. nipissingu.ca [nipissingu.ca]
- 10. benchchem.com [benchchem.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling Benzoylaconine
Essential Safety and Handling Guide for Benzoylaconine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a diterpenoid alkaloid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Additional Hazards | Poisonous by intravenous and intraperitoneal routes. Emits toxic fumes of Nitrogen Oxides (NOx) when heated to decomposition. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| Body Part | Recommended Protection | Standard |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended. | ASTM D6978 |
| Body | Impermeable lab coat or gown with long sleeves and a closed back | |
| Respiratory | Work should be conducted in a certified chemical fume hood. If aerosolization is a risk outside a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area designated for toxic substances.
-
Temperature: Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.
Handling and Use
-
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
-
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Caption: Workflow for handling this compound from receipt to disposal.
Emergency Protocols
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean: Wash the spill area thoroughly with soap and water.
-
Report: Report the incident to the appropriate environmental health and safety personnel.
Caption: Logical relationships in the emergency response plan for this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.
-
Disposal Method: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of with household garbage or allow it to enter the sewage system. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
